8-Hydroxydaidzein
Description
7,8,4'-Trihydroxyisoflavone has been reported in Streptomyces, Hedysarum theinum, and Eleutherococcus brachypus with data available.
from Streptomyces sp OH-1049; structure given in first source
an aldose reductase from okara (soybean pulp) fermented with the fungal strain, Aspergillus sp. HK-388; structure in first source
Propriétés
IUPAC Name |
7,8-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-15-10(13(11)18)5-6-12(17)14(15)19/h1-7,16-17,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZFZTMWBCFKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226169 | |
| Record name | 4',7,8-Trihydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-Hydroxydaidzein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
75187-63-2 | |
| Record name | 8-Hydroxydaidzein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75187-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4',7,8-Trihydroxyisoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075187632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4',7,8-Trihydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75187-63-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4',7,8-TRIHYDROXYISOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KW44TB2DE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-Hydroxydaidzein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210 °C | |
| Record name | 8-Hydroxydaidzein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biotransformation of Daidzein to 8-Hydroxydaidzein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 8-hydroxydaidzein through the biotransformation of daidzein. This compound, a hydroxylated isoflavone, exhibits enhanced biological activities compared to its precursor, daidzein, making it a compound of significant interest for pharmaceutical and nutraceutical applications. This document details the microbial catalysts, enzymatic pathways, experimental protocols, and quantitative data associated with this biotransformation, serving as a valuable resource for researchers in drug discovery and development.
Introduction
Daidzein, a prominent isoflavone found in soybeans and other legumes, is a well-researched phytoestrogen with various health benefits. However, its therapeutic potential can be enhanced through structural modifications. One such modification is hydroxylation at the C8 position of the A-ring, yielding this compound (7,8,4'-trihydroxyisoflavone). This biotransformation is primarily achieved through microbial fermentation, offering a regioselective and environmentally friendly alternative to complex chemical synthesis. This guide explores the core methodologies for producing this compound from daidzein using microbial systems.
Microbial Biotransformation Systems
Several microorganisms have been identified for their capability to hydroxylate daidzein at the C8 position. Fungi, in particular, have demonstrated high efficiency in this biotransformation.
Fungal Systems
-
Aspergillus oryzae : Various strains of this fungus, widely used in traditional fermented foods, are effective in converting daidzein to this compound. Aspergillus oryzae KACC 40247 has been extensively studied for this purpose.[1]
-
Penicillium species : Certain species within the Penicillium genus possess the necessary C8 hydroxylase activity for this conversion.[2]
Bacterial Systems
While less common for C8-hydroxylation, some bacteria, such as Streptomyces species, are known to hydroxylate isoflavones at different positions and could be engineered for specific C8-hydroxylation.
Enzymatic Pathway: The Role of Cytochrome P450
The hydroxylation of daidzein is catalyzed by a class of enzymes known as cytochrome P450 (CYP) monooxygenases. These heme-containing enzymes are responsible for the oxidation of a wide range of substrates. In the context of this compound synthesis, a specific CYP enzyme introduces a hydroxyl group at the C8 position of the daidzein molecule. While the precise CYP enzyme responsible for C8 hydroxylation in Aspergillus oryzae is yet to be fully characterized, studies on related hydroxylation reactions in other microorganisms, such as the 3'-hydroxylation of daidzein by CYP105D7 in Streptomyces avermitilis, provide insights into the general mechanism.[3][4][5]
Figure 1. Enzymatic conversion of daidzein to this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the production and analysis of this compound.
Microbial Culture and Fermentation
4.1.1. Aspergillus oryzae KACC 40247 Fermentation
-
Media Preparation : Prepare the fermentation medium containing:
-
Glucose: 2 g/L
-
Malt Extract: 20 g/L
-
Soya Peptone: 1 g/L
-
Adjust the initial pH to 6.0-7.0 before autoclaving at 121°C for 15 minutes.
-
-
Inoculation : Inoculate the sterilized medium with a spore suspension of A. oryzae KACC 40247 to a final concentration of 1x10^7 spores/mL.
-
Daidzein Addition : Add daidzein (dissolved in a minimal amount of DMSO) to the culture medium to a final concentration of 0.2 g/L. For enhanced production, daidzein can be added at 12 hours of cultivation to a concentration of 254 mg/L.
-
Fermentation Conditions : Incubate the culture in a shaker at 30°C with agitation at 200-300 rpm for 5 days.
-
Optimization : For improved yield, the addition of 3 g/L MgSO4 to the medium has been shown to significantly increase production.
4.1.2. Penicillium crustosum Fermentation
-
Media Preparation : Prepare the fungal fermentation medium containing:
-
Glucose: 20 g/L
-
Yeast Extract: 5 g/L
-
Peptone: 5 g/L
-
NaCl: 5 g/L
-
K2HPO4: 5 g/L
-
Adjust the initial pH to 6.5 before autoclaving.
-
-
Inoculation and Culture : Inoculate the medium with P. crustosum and incubate in a shake flask at 28°C and 180 rpm for 48 hours.
-
Biotransformation : After the initial 48-hour fermentation, add a daidzein solution in DMSO to the culture. Continue the incubation at 28°C for 96-120 hours.
Extraction of this compound
-
Cell Separation : After fermentation, separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Solvent Extraction : Extract the supernatant (culture broth) with an equal volume of ethyl acetate three times.
-
Concentration : Combine the ethyl acetate fractions and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
-
Silica Gel Column Chromatography :
-
Pack a glass column with silica gel (100-200 mesh).
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and load it onto the column.
-
Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the proportion of methanol).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Recrystallization :
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Recrystallize the product from a suitable solvent system to obtain high-purity crystals of this compound.
-
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying daidzein and this compound.
-
Sample Preparation : Dilute the fermentation broth samples or purified fractions with the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
HPLC Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient or isocratic system of acetonitrile and water (often with a small percentage of formic or acetic acid to improve peak shape). For example, an isocratic mobile phase of 25% acetonitrile in water containing 1% acetic acid can be used.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector at 260 nm.
-
Quantification : Use a standard curve of pure this compound to quantify the concentration in the samples.
-
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the biotransformation of daidzein to this compound.
Table 1: Biotransformation of Daidzein to this compound by Aspergillus oryzae
| Strain | Substrate Concentration (mg/L) | Fermentation Time (h) | This compound Titer (mg/L) | Conversion Yield (%) | Productivity (mg/L/h) | Reference |
| A. oryzae KACC 40247 | Soybean Extract | 30 | 62 | - | 2.1 | |
| A. oryzae KACC 40247 | 254 (Daidzein) | 30 | 95 | 37.4 | 3.2 | |
| A. oryzae BCRC 32288 | 200 (Daidzein) | 120 | 52 | 77.8 | 0.43 |
Table 2: Optimal Fermentation Parameters for this compound Production
| Microorganism | Parameter | Optimal Value | Reference |
| Aspergillus oryzae KACC 40247 | Temperature | 30°C | |
| pH | 6.0 | ||
| Agitation | 300 rpm | ||
| Aspergillus oryzae BCRC 32288 | Agitation | 200 rpm | |
| pH | 6.0 | ||
| Additive | 3 g/L MgSO4 |
Experimental and Logical Workflow
The overall process for the production and analysis of this compound can be visualized as a sequential workflow.
References
- 1. Production of this compound from soybean extract by Aspergillus oryzae KACC 40247 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective hydroxylation of daidzein using P450 (CYP105D7) from Streptomyces avermitilis MA4680 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering of daidzein 3'-hydroxylase P450 enzyme into catalytically self-sufficient cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering of daidzein 3’-hydroxylase P450 enzyme into catalytically self-sufficient cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
8-Hydroxydaidzein: A Comprehensive Technical Guide on its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxydaidzein (8-OHD), a hydroxylated isoflavone metabolite of daidzein found in fermented soy products, has garnered significant scientific interest for its potent biological activities. This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of 8-OHD. It summarizes key quantitative data, details the experimental protocols for assessing its efficacy, and elucidates the underlying molecular mechanisms through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound.
Introduction
Isoflavones, a class of phytoestrogens predominantly found in soybeans and other legumes, are known for their beneficial health effects, including antioxidant and anti-inflammatory activities. This compound (7,8,4'-trihydroxyisoflavone) is a key metabolite of daidzein, produced through biotransformation by microorganisms during fermentation. Emerging evidence suggests that 8-OHD exhibits superior biological activities compared to its precursor, daidzein, making it a promising candidate for further investigation and development. This guide focuses on the robust antioxidant and anti-inflammatory capacities of 8-OHD, presenting the current state of knowledge in a structured and technically detailed manner.
Antioxidant Properties of this compound
This compound demonstrates significant antioxidant activity through various mechanisms, including free radical scavenging and reduction of oxidative stress.
Quantitative Antioxidant Activity Data
The antioxidant capacity of this compound has been quantified using several in vitro assays. The following tables summarize the key findings from multiple studies.
Table 1: Radical Scavenging Activity of this compound
| Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Reference |
| DPPH | 58.93 | Ascorbic Acid | Not Specified | [1] |
| ABTS | 2.19 | Ascorbic Acid | Not Specified | [1] |
IC50: The concentration of the substance that causes 50% inhibition of the respective radical.
Experimental Protocols for Antioxidant Assays
This spectrophotometric assay is widely used to assess the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 7.88 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or DMSO.
-
Serial Dilutions: Prepare a series of dilutions of this compound from the stock solution to obtain a range of concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the this compound dilutions to the wells of a 96-well microplate.
-
Add 100 µL of the DPPH working solution to each well.
-
For the control, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Detailed Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the this compound sample to 1 mL of the ABTS•+ working solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value is determined from the dose-response curve.
-
Anti-inflammatory Properties of this compound
This compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory efficacy of this compound has been demonstrated through the inhibition of various inflammatory markers.
Table 2: Inhibition of Inflammatory Mediators and Enzymes by this compound
| Target | Cell Line | Stimulant | Effect | IC50 Value (µM) | Reference |
| Nitric Oxide (NO) | BV2 Microglia | LPS | Inhibition of production | Not Specified | [2] |
| TNF-α | BV2 Microglia | LPS | Inhibition of production | Not Specified | [2] |
| IL-6 | BV2 Microglia | LPS | Inhibition of production | Not Specified | [2] |
| Prostaglandin E2 (PGE2) | BV2 Microglia | LPS | Inhibition of production | Not Specified | |
| COX-2 Enzyme Activity | In vitro assay | - | Mixed-type inhibition | 8.9 ± 1.2 |
LPS: Lipopolysaccharide
Signaling Pathways in the Anti-inflammatory Action of this compound
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways, including the NF-κB, MAPK, and Nrf2/HO-1 pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to suppress the activation of this pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Mitogen-activated protein kinases (MAPKs) are crucial in the inflammatory response. This compound has been observed to modulate the phosphorylation of MAPKs.
Caption: Modulation of the MAPK signaling pathway by this compound.
This compound can also exert anti-inflammatory effects by activating the Nrf2-mediated antioxidant response.
Caption: Activation of the Nrf2/HO-1 pathway by this compound.
Experimental Protocols for Anti-inflammatory Assays
This assay measures the accumulation of nitrite, a stable metabolite of NO, in cell culture supernatants.
Principle: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to form a purple azo dye. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
-
Assay Procedure:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Quantification:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is determined by interpolating from the standard curve.
-
Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammation, such as iNOS, COX-2, and phosphorylated forms of signaling proteins (e.g., p-p65 NF-κB, p-Akt, p-MAPKs).
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). The enzyme catalyzes a chemiluminescent reaction, and the emitted light is captured on film or by a digital imager.
Detailed Protocol:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a polyacrylamide gel by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-iNOS, anti-COX-2, anti-p-p65) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Caption: General workflow for Western blot analysis.
Conclusion
This compound exhibits significant potential as a natural antioxidant and anti-inflammatory agent. The data presented in this guide highlight its potent radical scavenging capabilities and its ability to inhibit key inflammatory mediators and pathways. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and validate the therapeutic applications of this promising isoflavone. Future studies should focus on in vivo models to confirm these activities and to explore the bioavailability and safety profile of this compound for potential drug development.
References
The Discovery, Isolation, and Biological Significance of 8-Hydroxydaidzein from Fermented Soy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxydaidzein (8-OHD), a hydroxylated isoflavone derived from the microbial fermentation of daidzein in soy, has emerged as a compound of significant interest in the scientific community. Possessing enhanced biological activities compared to its precursor, 8-OHD presents a compelling case for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the discovery and isolation of this compound from fermented soy products. It details the experimental protocols for its production, purification, and characterization, and presents quantitative data on its yield. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering insights into its mechanisms of action.
Introduction: The Emergence of a Bioactive Isoflavone
Isoflavones, a class of phytoestrogens predominantly found in soybeans, have long been recognized for their potential health benefits. Daidzein is one of the most abundant isoflavones in soy. While daidzein itself exhibits biological activity, its hydroxylated metabolite, this compound (7,8,4'-trihydroxyisoflavone), has demonstrated superior anti-inflammatory, antioxidant, and anti-cancer properties.[1]
The discovery of this compound is intrinsically linked to the traditional practice of fermenting soybeans. It is rarely found in raw soybeans but can be isolated from fermented soy foods like miso and through the controlled fermentation of soy extracts with specific microorganisms.[1][2] The microbial hydroxylation of daidzein at the C-8 position is a key biotransformation step that enhances its bioactivity.[3] This guide will explore the scientific journey of this compound, from its discovery in fermented soy to the elucidation of its molecular interactions.
Production and Isolation of this compound
The production of this compound primarily relies on the microbial fermentation of daidzein-rich substrates, such as soybean extracts. Fungi, particularly species of Aspergillus and Penicillium, have been identified as effective catalysts for this biotransformation.[4]
Experimental Workflow: From Fermentation to Purified Compound
The following diagram outlines a typical workflow for the production and isolation of this compound.
Detailed Experimental Protocols
This protocol is based on the use of Aspergillus oryzae for the biotransformation of daidzein in a soybean extract medium.
-
Preparation of Soybean Extract Medium:
-
Soak 250g of whole soybeans in 1 L of water overnight at 26°C.
-
Heat the mixture to 105°C for 60 minutes.
-
After cooling to room temperature, filter the mixture through a sieve.
-
Remove particulate matter by centrifugation at 3,000 x g for 30 minutes at 4°C.
-
Filter the supernatant through Whatman No. 2 filter paper.
-
Autoclave the filtrate at 121°C for 15 minutes to sterilize.
-
-
Inoculation and Fermentation:
-
Grow a culture of Aspergillus oryzae on a suitable agar medium (e.g., Potato Dextrose Agar).
-
Inoculate the sterile soybean extract medium with the fungal culture.
-
Incubate the culture in a fermentor under controlled conditions. Optimal conditions for A. oryzae KACC 40247 have been reported as 30°C, pH 6, and 300 rpm agitation.
-
To enhance production, daidzin or daidzein can be added as precursors during cultivation.
-
-
Harvesting: After the desired fermentation period (e.g., 30-48 hours), harvest the fermentation broth.
-
Mycelia Removal: Centrifuge the broth to pellet the fungal mycelia. Collect the supernatant.
-
Solvent Extraction:
-
Extract the supernatant multiple times with an equal volume of ethyl acetate.
-
Pool the organic layers.
-
-
Concentration: Evaporate the ethyl acetate under reduced pressure to obtain a crude extract.
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Apply the dissolved extract to a silica gel column.
-
Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate the components.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool and concentrate the this compound-rich fractions from the silica gel column.
-
Further purify the concentrated sample using preparative HPLC with a C18 column.
-
A typical mobile phase consists of a gradient of acetonitrile and water, often with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
-
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
Quantitative Data on this compound Production
The yield of this compound from microbial fermentation can vary depending on the microbial strain, culture conditions, and the addition of precursors. The following table summarizes production data from a study using Aspergillus oryzae KACC 40247.
| Fermentation Condition | Precursor Added | Concentration of Precursor (mg/L) | Addition Time (hours) | Max. 8-OHD Production (mg/L) | Productivity (mg/L/h) |
| Soybean Extract | None | N/A | N/A | 62 | 2.1 |
| Soybean Extract | Daidzein | 254 | 12 | 95 | 3.2 |
| Soybean Extract | Daidzin | 1,248 | 12 | 160 | 4.4 |
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways, particularly in the context of cancer and inflammation.
Anti-Cancer Signaling Pathways
In cancer cells, this compound has been reported to induce apoptosis, autophagy, and cell cycle arrest by targeting multiple signaling cascades.
This compound can activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are involved in apoptosis and cell differentiation.
This compound has been shown to downregulate the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways, which are crucial for cancer cell survival and proliferation.
Anti-Inflammatory Signaling Pathway
This compound has demonstrated anti-inflammatory effects by targeting the Interferon Regulatory Factor 3 (IRF-3) signaling pathway. It has been shown to inhibit the kinase activity of IKKε, a key component in the activation of IRF-3.
Conclusion
This compound, a metabolite of daidzein found in fermented soy, represents a promising natural product with significant therapeutic potential. Its enhanced biological activities compared to its precursor underscore the importance of microbial biotransformation in drug discovery. The methodologies for its production, isolation, and purification are well-established, enabling further preclinical and clinical investigations. The elucidation of its interactions with key signaling pathways, such as MAPK, NF-κB, JAK/STAT, PI3K/AKT, and IRF-3, provides a solid foundation for understanding its mechanisms of action and for the development of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders. Further research into the optimization of its production and a deeper exploration of its molecular targets will be crucial in harnessing the full potential of this remarkable isoflavone.
References
- 1. Isolation of 8-hydroxyglycitein and 6-hydroxydaidzein from soybean miso - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biotransformation of Daidzein, Genistein, and Naringenin by Streptomyces Species Isolated from High-Altitude Soil of Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Cellular Odyssey of 8-Hydroxydaidzein: An In-depth Technical Guide to its Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxydaidzein (8-OHD), a hydroxylated isoflavone primarily isolated from fermented soybean products, has garnered significant attention in the scientific community for its potent biological activities. As a metabolite of daidzein, 8-OHD exhibits a range of effects, including anti-proliferative, anti-inflammatory, and antioxidant properties.[1][2] Understanding the cellular uptake and metabolic fate of this compound is paramount for elucidating its mechanisms of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the cellular uptake and metabolism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.
Cellular Uptake of this compound
While direct studies on the specific transport mechanisms of this compound are limited, insights can be drawn from research on structurally similar isoflavones. The cellular uptake of isoflavones is generally believed to occur through a combination of passive diffusion and carrier-mediated transport.
One study on the daidzein metabolite equol, using a Caco-2 human intestinal cell model, demonstrated that uptake was directly proportional to the initial concentration, suggesting a role for passive diffusion.[3] After an initial uptake, a significant portion of equol was conjugated and effluxed back into the apical compartment.[3] It is plausible that 8-OHD follows a similar pattern of cellular entry.
Furthermore, this compound has been shown to interact with ATP-binding cassette (ABC) transporters. In human colon adenocarcinoma Caco-2 cells, 8-OHD treatment led to a decrease in the mRNA expression of multidrug resistance protein 1 (MDR1), MDR-associated protein (MRP) 1, and MRP2.[2] This suggests that 8-OHD may inhibit the efflux of itself and other compounds, potentially increasing its intracellular concentration and therapeutic efficacy.
Intracellular Metabolism of this compound
Once inside the cell, isoflavones typically undergo extensive phase II metabolism, primarily through glucuronidation and sulfation, to increase their water solubility and facilitate their excretion. While the specific intracellular metabolites of 8-OHD have not been extensively characterized, studies on its parent compound, daidzein, provide a strong indication of its metabolic fate.
The glucuronidation of daidzein is primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1 and UGT1A9 being the major isoforms in the human liver. It is highly probable that 8-OHD is also a substrate for these enzymes, leading to the formation of 8-OHD-glucuronides. In fact, 7,8,4'-trihydroxyisoflavone (8-OHD) has been identified as a major daidzin metabolite in the plasma of rats fed a soybean extract, confirming its formation and circulation in a conjugated form in vivo.
Quantitative Data on the Biological Effects of this compound
The following tables summarize the quantitative data from key studies on the effects of this compound on various cell lines.
Table 1: Effects of this compound on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Citation |
| K562 (Human Chronic Myeloid Leukemia) | 12.5 - 100 | 24 | Dose-dependent decrease in cell growth | |
| K562 | 12.5 - 100 | 48 | Dose-dependent decrease in cell growth | |
| K562 | 91.8 | 24 | IC50 (Trypan Blue Exclusion) | |
| K562 | 49.4 | 48 | IC50 (Trypan Blue Exclusion) | |
| B16 (Murine Melanoma) | 10 | 72 | >90% cell viability | |
| Caco-2 (Human Colon Adenocarcinoma) | 100 | - | >40% cytotoxicity |
Table 2: Effects of this compound on Cell Cycle Distribution in K562 Cells
| Concentration (µM) | % of Cells in S Phase | % Change from Control | p-value | Citation |
| 0 (Control) | 32.2% | - | - | |
| 50 | 37.3% | +15.8% | < 0.05 | |
| 100 | 44.4% | +37.9% | < 0.01 |
Table 3: Effects of this compound on Melanogenesis in B16 Murine Melanoma Cells
| Concentration (µM) | Cellular Tyrosinase Activity (% of Control) | Melanin Content (% of Control) | Citation |
| 10 | 20.1% | 51.8% | |
| 100 (Kojic Acid - control) | 69.9% | 71.3% |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., K562) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50, 100 µM) for the desired time periods (e.g., 24 and 48 hours). A vehicle control (e.g., 0.1% DMSO) should be included.
-
MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells (e.g., K562) with this compound at the desired concentrations for the specified time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against the target proteins (e.g., p-p38, p-JNK, p-ERK, NF-κB p65, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: 8-OHD activates MAPK signaling pathways.
Caption: 8-OHD activates the NF-κB signaling pathway.
Caption: 8-OHD downregulates the JAK/STAT pathway.
References
- 1. This compound, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potential Daidzein Derivative Enhances Cytotoxicity of Epirubicin on Human Colon Adenocarcinoma Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transport and metabolism of equol by Caco-2 human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Hydroxydaidzein signaling pathway modulation in vitro
An In-Depth Technical Guide to the In Vitro Signaling Pathway Modulation of 8-Hydroxydaidzein
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (8-OHD), a hydroxylated isoflavone metabolite of daidzein, is primarily found in fermented soybean products[1][2][3][4]. This compound has garnered significant scientific interest for its diverse and potent biological activities, including anti-inflammatory, anti-cancer, antioxidant, and neuroprotective effects demonstrated in various in vitro models[1]. Unlike its precursor daidzein, the ortho-dihydroxy structure of 8-OHD enhances its bioactivity, making it a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the molecular mechanisms and signaling pathways modulated by 8-OHD in vitro, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathway Modulation by this compound
8-OHD exerts its cellular effects by intricately modulating multiple key signaling cascades. Its action is context-dependent, varying with cell type and stimulus. The primary pathways affected are involved in inflammation, cancer progression, and neuroprotection.
Anti-Inflammatory Signaling Pathways
In models of inflammation, particularly in macrophage and microglial cell lines, 8-OHD demonstrates potent inhibitory effects by targeting pro-inflammatory pathways while simultaneously activating protective antioxidant responses.
-
Attenuation of NF-κB and AP-1 Signaling: 8-OHD effectively suppresses the nuclear factor-κB (NF-κB) and activator protein 1 (AP-1) signaling cascades, which are central to the expression of inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and BV2 microglial cells, 8-OHD inhibits the phosphorylation of key upstream kinases such as Akt and Transforming growth factor-β-activated kinase 1 (TAK1). This blockade prevents the subsequent phosphorylation and nuclear translocation of NF-κB subunits (p65, p50) and the AP-1 subunit c-Fos, thereby diminishing the gene expression of pro-inflammatory cytokines like TNF-α and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Activation of the Nrf2 Antioxidant Pathway: A key mechanism of 8-OHD's anti-inflammatory action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. 8-OHD promotes the nuclear translocation of Nrf2, leading to the upregulation of Phase II antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This activation helps to quench reactive oxygen species (ROS), mitigating oxidative stress that fuels inflammation.
-
Inhibition of the IRF-3 Pathway: 8-OHD also regulates the interferon regulatory factor 3 (IRF-3) pathway. It has been shown to downregulate the expression of IRF-3-dependent genes by inhibiting the kinase activity of IKKε, which is responsible for phosphorylating IRF-3. This action interferes with the TRIF-mediated signaling complex, leading to reduced IRF-3 activation.
-
Direct COX-2 Enzyme Inhibition: Beyond suppressing its expression, 8-OHD directly inhibits the enzymatic activity of COX-2, which is responsible for producing prostaglandin E2 (PGE2). It displays a mixed-type inhibition of COX-2 with an IC50 of 8.9 ± 1.2 μM.
Caption: 8-OHD Anti-Inflammatory Signaling Pathways.
Anti-Cancer and Pro-Apoptotic Signaling Pathways
8-OHD exhibits significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, most notably in chronic myeloid leukemia (CML) K562 cells and breast cancer stem-like cells.
-
Modulation of Survival and Apoptotic Pathways: In K562 cells, 8-OHD induces apoptosis and autophagy. It downregulates key survival pathways, including the PI3K/Akt and JAK/STAT cascades. Specifically, it inhibits the phosphorylation of JAK2 and STAT3, crucial drivers of CML proliferation. Concurrently, 8-OHD activates the pro-apoptotic Mitogen-Activated Protein Kinase (MAPK) pathways, leading to increased phosphorylation of JNK and p38. This dual action shifts the cellular balance towards apoptosis, which is confirmed by the activation of caspase-7 and degradation of the oncoprotein BCR-ABL.
-
Cell Cycle Arrest: 8-OHD induces S-phase cell cycle arrest in K562 cells. This is achieved by upregulating the cyclin-dependent kinase inhibitor p21Cip1 and downregulating the expression of cyclin D2 (CCND2) and cyclin-dependent kinase 6 (CDK6).
-
Inhibition of Metastasis: In vitro studies show that 8-OHD can inhibit the invasion of K562 cells, a key step in metastasis. This is associated with the downregulation of matrix metalloproteinase 9 (MMP9) activity.
Caption: 8-OHD Anti-Cancer Signaling in CML Cells.
Other Bioactivities
-
Neuroprotection: In SH-SY5Y neuroblastoma cells, a model for Parkinson's disease, 8-OHD (also referred to as 7,8,4′-THIF) protects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity. It attenuates the phosphorylation of pro-apoptotic kinases such as JNK, p38, and GSK-3β while reversing the 6-OHDA-induced decrease in the anti-apoptotic protein Bcl-2 and increase in the pro-apoptotic protein Bax.
-
Depigmenting Effects: In B16 melanoma cells, 8-OHD inhibits melanogenesis by acting as a suicide substrate for tyrosinase, the key enzyme in melanin synthesis. This leads to a significant reduction in both cellular tyrosinase activity and melanin content.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound observed in various in vitro studies.
Table 1: Anti-proliferative and Cytotoxic Effects of 8-OHD
| Cell Line | Assay | Concentration | Effect | Citation |
|---|---|---|---|---|
| K562 (CML) | MTT Assay | 100 µM (48h) | Cell proliferation decreased to 56.8% of control | |
| K562 (CML) | Trypan Blue | 12.5–100 µM | Dose- and time-dependent decrease in viability | |
| MCF-7 Spheroids | MTS Assay | 70 µM (48h) | Significant reduction in cell viability |
| B16 Melanoma | Cytotoxicity | 10 µM | No obvious cytotoxicity observed | |
Table 2: Inhibition of Inflammatory Mediators and Related Enzymes by 8-OHD
| Cell Line | Stimulus | Mediator/Enzyme | IC₅₀ / Effect | Citation |
|---|---|---|---|---|
| BV2 Microglia | LPS | NO Production | Inhibition observed | |
| BV2 Microglia | LPS | TNF-α, IL-6 | Inhibition of gene expression | |
| RAW264.7 | LPS | iNOS, COX-2, TNF-α | Diminished gene expression |
| N/A (Enzyme Assay) | N/A | COX-2 Activity | IC₅₀ = 8.9 ± 1.2 μM | |
Table 3: Effects of 8-OHD on Melanogenesis
| Cell System | Parameter | Concentration | Effect | Citation |
|---|---|---|---|---|
| B16 Melanoma Cells | Cellular Tyrosinase | 10 µM | Decreased to 20.1% of control | |
| B16 Melanoma Cells | Melanogenesis | 10 µM | Decreased to 51.8% of control |
| B16 Melanoma Cells | Melanogenesis | IC₅₀ = 10.54 µM | 50% inhibitory concentration | |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are summarized protocols for key experiments cited in the literature.
Cell Culture and Treatment
-
Cell Lines: K562 (human chronic myeloid leukemia), BV2 (murine microglia), RAW264.7 (murine macrophages), and SH-SY5Y (human neuroblastoma) cells are commonly used.
-
Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.
-
8-OHD Preparation: 8-OHD is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the culture medium is typically kept below 0.1% to avoid solvent-induced effects.
-
Treatment: Cells are seeded in plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of 8-OHD for the specified duration (e.g., 24, 48 hours). For inflammation studies, cells are often pre-treated with 8-OHD for a short period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (1 µg/mL).
Cell Viability Assays
-
MTT Assay: Cells are seeded in 96-well plates and treated with 8-OHD. After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Trypan Blue Exclusion Assay: After treatment, cells are harvested and stained with a 0.4% trypan blue solution. The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer to determine the percentage of viable cells.
Western Blot Analysis
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Nuclear and cytosolic extracts can be prepared using specialized kits. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-50 µg) are separated by SDS-PAGE and transferred onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-p65, p-STAT3, β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify band intensity.
Measurement of Nitric Oxide (NO) Production
-
NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.
Caption: General Experimental Workflow for In Vitro Analysis of 8-OHD.
Conclusion
This compound is a multi-target isoflavone that modulates a complex network of signaling pathways crucial for cell survival, proliferation, and inflammation. In vitro evidence strongly indicates its potential as an anti-inflammatory agent through the dual inhibition of NF-κB/AP-1 and activation of the Nrf2 pathway. Furthermore, its ability to downregulate pro-survival signals like PI3K/Akt and JAK/STAT while activating pro-apoptotic MAPK pathways underscores its potential in oncology, particularly for hematological malignancies. The detailed molecular insights and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising natural compound. Future studies should focus on validating these in vitro findings in more complex pre-clinical models to translate these molecular mechanisms into tangible therapeutic strategies.
References
- 1. Anti-inflammatory Activity of this compound in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. This compound, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells [mdpi.com]
The Dual Role of 8-Hydroxydaidzein in Cellular Homeostasis: A Technical Guide to its Impact on Apoptosis and Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxydaidzein (8-OHD), a hydroxylated derivative of the isoflavone daidzein found in fermented soybean products, has emerged as a promising phytochemical with potent anti-proliferative and anti-inflammatory properties.[1] Extensive research, particularly in oncology, has illuminated its capacity to modulate fundamental cellular processes, namely apoptosis and autophagy. This technical guide provides an in-depth analysis of the molecular mechanisms through which 8-OHD governs these two critical pathways, offering a valuable resource for researchers and drug development professionals. We will delve into the signaling cascades, present quantitative data from key studies, detail experimental methodologies, and visualize the complex interactions through signaling pathway diagrams.
This compound and the Induction of Apoptosis
This compound has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines, including chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).[1][2] The underlying mechanisms are multifaceted, involving both intrinsic and extrinsic signaling pathways.
Signaling Pathways Implicated in 8-OHD-Induced Apoptosis
Caspase-Dependent Apoptosis: In K562 human chronic myeloid leukemia cells, 8-OHD triggers a caspase-7-dependent apoptotic pathway.[2][3] This is evidenced by the increased expression and cleavage of caspase-7, a key executioner caspase. Interestingly, in this cell line, 8-OHD did not significantly alter the expression or activation of caspase-3. In U-937 AML cells, 8-OHD also activates Caspase-7 and induces the cleavage of PARP-1, a hallmark of apoptosis. Furthermore, studies on the parent compound, daidzein, suggest the involvement of the intrinsic mitochondrial pathway through the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and -3.
MAPK and NF-κB Signaling: The mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways are significantly activated by 8-OHD in K562 cells. These pathways are known to play crucial roles in regulating apoptosis.
JAK/STAT Pathway: In breast cancer stem-like cells, 8-OHD has been shown to inhibit the phosphorylation of JAK2 and STAT3, leading to the blockage of the JAK2/STAT3 signaling pathway and subsequent induction of apoptosis.
Cell Cycle Regulation: 8-OHD induces cell cycle arrest at the S phase by upregulating p21Cip1 and downregulating cyclin D2 (CCND2) and cyclin-dependent kinase 6 (CDK6) expression, contributing to its anti-proliferative and pro-apoptotic effects.
Quantitative Data on 8-OHD-Induced Apoptosis
| Cell Line | Concentration of 8-OHD | Duration | Key Findings | Reference |
| K562 (CML) | 100 µM | 24h & 48h | Increased expression and cleavage of caspase-7. | |
| K562 (CML) | 50 µM & 100 µM | 48h | Significant increase in S phase cell population (37.3% and 44.4% respectively, vs 32.2% control). | |
| U-937 (AML) | 50 µM | 24h | ~90% decrease in CCND2 mRNA expression. | |
| Breast Cancer Stem-like Cells | 0-70 µM | 48h | Marked induction of apoptosis. |
This compound and the Modulation of Autophagy
In addition to apoptosis, 8-OHD has been shown to induce autophagy, a cellular recycling process that can have both pro-survival and pro-death roles depending on the cellular context.
Signaling Pathways Implicated in 8-OHD-Induced Autophagy
LC3 Conversion and p62 Expression: A hallmark of autophagy induction is the conversion of the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to the autophagosome-associated form (LC3-II). Treatment of K562 cells with 8-OHD leads to a dose-dependent increase in LC3-II. Furthermore, 8-OHD stimulates the upregulation of p62 (SQSTM1) mRNA, an autophagy receptor that is itself degraded by autophagy, indicating a complex regulatory role.
PI3K/Akt/mTOR Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation and a known inhibitor of autophagy. Studies have shown that 8-OHD can downregulate the PI3K/Akt pathway, which may contribute to the induction of autophagy. Specifically, 8-OHD has been found to inhibit the phosphorylation of Akt.
MAPK and NF-κB Signaling: As with apoptosis, the MAPK and NF-κB signaling pathways are also implicated in 8-OHD-induced autophagy in K562 cells.
Quantitative Data on 8-OHD-Induced Autophagy
| Cell Line | Concentration of 8-OHD | Duration | Key Findings | Reference |
| K562 (CML) | 25-100 µM | 24h & 48h | Dose-dependent increase in LC3-II. | |
| K562 (CML) | 25-100 µM | Not specified | Dose- and time-dependent upregulation of p62 (SQSTM1) mRNA. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound's effects on apoptosis and autophagy.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 8-OHD (e.g., 6.25–100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 and 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Seed cells in a 6-well plate and treat with 8-OHD for the desired time.
-
Harvest the cells, including both adherent and floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins involved in apoptosis and autophagy signaling pathways.
Principle: Western blotting is a technique used to separate and identify proteins. Proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Procedure:
-
Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-7, PARP, LC3, p-Akt, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Autophagy Assay (LC3 Puncta Formation)
Objective: To visualize and quantify the formation of autophagosomes.
Principle: Upon induction of autophagy, LC3-I is converted to LC3-II and recruited to the autophagosomal membrane, where it appears as distinct puncta.
Procedure:
-
Seed cells on glass coverslips in a 24-well plate.
-
Transfect the cells with a GFP-LC3 or RFP-GFP-LC3 tandem construct (optional, for monitoring autophagic flux).
-
Treat the cells with 8-OHD for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 (if not using fluorescent protein fusion).
-
Block with 1% BSA and incubate with a primary antibody against LC3.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a DAPI-containing mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an increase in autophagosome formation.
Conclusion
This compound is a potent modulator of both apoptosis and autophagy in cancer cells. Its ability to activate caspase-7-dependent apoptosis, influence the MAPK, NF-κB, and JAK/STAT pathways, and induce autophagy through the inhibition of the PI3K/Akt/mTOR pathway highlights its potential as a multi-target therapeutic agent. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to further investigate the therapeutic applications of this compound and to design novel drug development strategies targeting these fundamental cellular processes. Further research is warranted to fully elucidate the intricate crosstalk between 8-OHD-induced apoptosis and autophagy and to evaluate its efficacy in in vivo models.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Hydroxydaidzein and its Effects on Cell Cycle Arrest in Leukemia Cells: A Technical Guide
Executive Summary: 8-Hydroxydaidzein (8-OHD), a hydroxylated isoflavone derived from fermented soybean products, has emerged as a promising phytochemical with potent anti-proliferative effects against various cancers, including leukemia.[1][2] This technical guide provides an in-depth analysis of the mechanisms by which 8-OHD induces cell cycle arrest in leukemia cells, with a particular focus on chronic myeloid leukemia (CML) and acute myeloid leukemia (AML). Data from studies on K562 and U-937 leukemia cell lines demonstrate that 8-OHD prompts an S-phase cell cycle arrest.[1][3] This is achieved by modulating key cell cycle regulatory proteins, specifically upregulating p21Cip1 and downregulating cyclin D2 (CCND2) and cyclin-dependent kinase 6 (CDK6).[1] The anti-leukemic activity of 8-OHD is orchestrated through a complex network of signaling pathways, including the induction of reactive oxygen species (ROS) and the modulation of MAPK, NF-κB, JAK/STAT, and PI3K/AKT pathways. This document consolidates quantitative data, details key experimental protocols, and provides visual diagrams of the underlying molecular pathways to support further research and drug development efforts in oncology.
Introduction
The Role of Cell Cycle Dysregulation in Leukemia
Leukemia is a malignancy characterized by the uncontrolled proliferation of hematopoietic cells. A fundamental hallmark of this disease is the dysregulation of the cell cycle, the tightly orchestrated process governing cell division. Malignant cells often bypass critical checkpoints, leading to incessant proliferation. Key proteins such as cyclins and cyclin-dependent kinases (CDKs) drive the progression through different phases of the cell cycle (G1, S, G2, M). Consequently, therapeutic strategies that can reinstate cell cycle control by inducing arrest or apoptosis in cancer cells are of significant interest.
This compound: A Natural Compound for Leukemia Therapy
This compound (8-OHD, 7,8,4′-trihydroxyisoflavone) is a natural isoflavone found in fermented soybean products. It has garnered scientific attention for a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Notably, studies have highlighted its strong anti-proliferative activity against human leukemia cell lines such as HL-60, K562, and U-937. This guide focuses on its specific effects on inducing cell cycle arrest, a key mechanism contributing to its anti-leukemic potential.
Effects of 8-OHD on Leukemia Cell Viability
8-OHD has been shown to reduce the viability and proliferation of leukemia cells in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) has been quantified for chronic myeloid leukemia (CML) cells, and significant growth inhibition has been observed across various acute myeloid leukemia (AML) cell lines.
Table 1: Cytotoxicity of this compound on Leukemia Cell Lines
| Cell Line | Leukemia Type | Parameter | Value / Concentration Range | Time Point | Reference |
| K562 | Chronic Myeloid Leukemia (CML) | IC50 | 91.8 µM | 24 hours | |
| K562 | Chronic Myeloid Leukemia (CML) | IC50 | 49.4 µM | 48 hours | |
| U-937 | Acute Myeloid Leukemia (AML) | Significant Proliferation Decrease | 12.5–50 µM | 24 & 48 hours | |
| THP-1 | Acute Myeloid Leukemia (AML) | Significant Proliferation Decrease | 12.5–50 µM | 24 & 48 hours | |
| HL-60 | Acute Promyelocytic Leukemia | Significant Proliferation Decrease | 12.5–50 µM | 24 & 48 hours |
8-OHD-Induced Cell Cycle Arrest
A primary mechanism of 8-OHD's anti-proliferative effect is the induction of cell cycle arrest. In K562 CML cells, treatment with 8-OHD leads to a significant accumulation of cells in the S phase of the cell cycle. This arrest prevents the cells from proceeding to the G2/M phase and completing cell division.
Table 2: Summary of this compound's Effect on Cell Cycle Progression in K562 Cells
| Treatment Condition | Observed Effect on Cell Cycle | Key Molecular Changes | Reference |
| 8-OHD (e.g., 100 µM) | Accumulation of cells in S phase | Upregulation of p21Cip1; Downregulation of CDK6 and Cyclin D2 |
Note: Specific percentages of cell distribution across phases from primary literature were not available in the initial search results. The table reflects the qualitative findings reported.
Molecular Mechanisms and Signaling Pathways
The induction of cell cycle arrest by 8-OHD is not an isolated event but the result of a cascade of molecular changes involving core cell cycle regulators and upstream signaling pathways.
Modulation of Core Cell Cycle Regulators
8-OHD directly influences the machinery of cell cycle progression. Studies have consistently shown that 8-OHD treatment leads to:
-
Upregulation of p21Cip1: p21 is a potent CDK inhibitor. Its upregulation by 8-OHD effectively puts a brake on cell cycle progression.
-
Downregulation of CDK6 and Cyclin D2 (CCND2): The complex formed by CDK6 and Cyclin D2 is crucial for the G1/S transition. 8-OHD suppresses the expression of both these proteins, thereby contributing to cell cycle arrest.
References
The Neuroprotective Potential of 8-Hydroxydaidzein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxydaidzein (8-OHD), a key isoflavone metabolite derived from the fermentation of soy products, is emerging as a promising candidate in the field of neuroprotection. This technical guide provides an in-depth analysis of the neuroprotective mechanisms of 8-OHD, focusing on its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. Through the modulation of critical signaling pathways, including Nrf2/HO-1, PI3K/Akt, and MAPK/NF-κB, 8-OHD demonstrates significant potential for mitigating neuronal damage in various in vitro models of neurodegenerative diseases. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers and drug development professionals investigating novel neuroprotective strategies.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key contributor to this neuronal damage is a combination of oxidative stress, chronic neuroinflammation, and apoptosis. Isoflavones, a class of phytoestrogens found in soy, have garnered attention for their potential neuroprotective effects, with the ability to cross the blood-brain barrier. This compound (4',7,8-trihydroxyisoflavone), a metabolite of daidzein found exclusively in fermented soy foods, has demonstrated particularly potent biological activities. This guide explores the multifaceted neuroprotective potential of this compound, providing a technical overview of its mechanisms of action and the experimental evidence supporting its therapeutic promise.
Mechanisms of Action
This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by attenuating neuroinflammation and oxidative stress, and by inhibiting apoptotic cell death.
Anti-Inflammatory Effects
In the central nervous system, microglia are the resident immune cells. When activated by stimuli such as lipopolysaccharide (LPS), they release a cascade of pro-inflammatory mediators that can be toxic to neurons. 8-OHD has been shown to effectively suppress this inflammatory response in microglial cells.[1][2][3]
Key anti-inflammatory actions of 8-OHD include:
-
Inhibition of Pro-inflammatory Mediators: 8-OHD significantly inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated BV2 microglial cells.[1][3]
-
Downregulation of Inflammatory Enzymes: It achieves this by suppressing the gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Interestingly, 8-OHD also directly inhibits COX-2 enzyme activity.
-
Modulation of Signaling Pathways: The anti-inflammatory effects are mediated through the attenuation of the Akt/NF-κB signaling pathway.
Antioxidant Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a major contributor to neuronal cell death. 8-OHD demonstrates robust antioxidant properties through multiple mechanisms.
-
ROS Scavenging: 8-OHD directly quenches reactive oxygen species.
-
Activation of the Nrf2/ARE Pathway: A primary mechanism of its antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of several phase II detoxifying and antioxidant enzymes, including:
-
Heme oxygenase-1 (HO-1)
-
NAD(P)H quinone dehydrogenase 1 (NQO1)
-
Glutamate-cysteine ligase modifier subunit (GCLM)
-
Anti-Apoptotic Effects
In models of neurotoxicity, such as the 6-hydroxydopamine (6-OHDA)-induced model of Parkinson's disease in SH-SY5Y neuroblastoma cells, 8-OHD has been shown to protect against neuronal apoptosis.
-
Regulation of Bcl-2 Family Proteins: 8-OHD modulates the expression of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.
-
Inhibition of Caspase Activation: By regulating the Bcl-2/Bax ratio, 8-OHD prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of downstream caspases, such as cleaved caspase-3 and cleaved caspase-9, which are executioners of apoptosis.
-
PI3K/Akt and MAPK Pathway Involvement: The anti-apoptotic effects of 8-OHD are also mediated by its influence on the PI3K/Akt and MAPK signaling pathways.
Quantitative Data
The following tables summarize the quantitative data on the neuroprotective effects of this compound from in vitro studies.
Table 1: Anti-Inflammatory Effects of this compound in LPS-Stimulated BV2 Microglial Cells
| Parameter | 8-OHD Concentration | Effect | Reference |
| NO Production | 10 µM | Significant Inhibition | |
| TNF-α Production | 10 µM | Significant Inhibition | |
| IL-6 Production | 10 µM | Significant Inhibition | |
| COX-2 Enzyme Activity | IC50: 8.9 ± 1.2 µM | Mixed-type inhibition |
Table 2: Neuroprotective Effects of this compound (7,8,4′-THIF) in 6-OHDA-Treated SH-SY5Y Cells
| Parameter | 8-OHD Concentration | Effect | Reference |
| Cell Viability | 10, 25, 50 µM | Significantly ameliorated 6-OHDA-induced cell death | |
| LDH Release | 10, 25, 50 µM | Significantly ameliorated 6-OHDA-induced LDH release | |
| Bax Expression | 25, 50 µM | Significantly recovered towards control levels | |
| Bcl-2 Expression | 25, 50 µM | Dramatically restored towards control levels | |
| Cleaved Caspase-9 | 25, 50 µM | Significantly decreased compared to 6-OHDA treated group | |
| Cleaved Caspase-3 | 50 µM | Significantly reduced the 6-OHDA-induced level | |
| Cleaved PARP | 25, 50 µM | Significantly decreased compared to 6-OHDA treated group |
Signaling Pathways
The neuroprotective effects of this compound are orchestrated by its modulation of several key intracellular signaling pathways.
Nrf2/HO-1 Antioxidant Pathway
References
- 1. Anti-inflammatory Activity of this compound in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ir.cnu.edu.tw [ir.cnu.edu.tw]
8-Hydroxydaidzein: A Technical Guide to its Tyrosinase Inhibitory and Depigmenting Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxydaidzein (8-OHD), a biotransformed metabolite of the soy isoflavone daidzein, has emerged as a highly potent tyrosinase inhibitor with significant potential for applications in skin depigmentation.[1] This technical guide provides an in-depth overview of the current scientific understanding of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Notably, this compound acts as a suicide substrate, irreversibly inactivating the tyrosinase enzyme, a key regulator of melanin synthesis.[1][2][3] This unique mechanism contributes to its superior depigmenting activity compared to conventional reversible inhibitors like kojic acid.[1] This document consolidates key data, outlines detailed experimental methodologies, and presents visual representations of the underlying biochemical pathways and experimental workflows to support further research and development in the field of dermatology and cosmetology.
Mechanism of Action: Suicide Inactivation of Tyrosinase
This compound distinguishes itself from many other tyrosinase inhibitors through its mechanism of "suicide inactivation". Unlike competitive or non-competitive inhibitors that reversibly bind to the enzyme, this compound is processed by tyrosinase as a substrate. This enzymatic reaction, however, leads to the formation of a reactive intermediate that covalently binds to the enzyme's active site, causing irreversible inactivation. This mode of action ensures a prolonged and potent inhibitory effect on melanin production.
The primary signaling pathway regulating melanogenesis is the cyclic AMP (cAMP)/protein kinase A (PKA)/cAMP response element-binding protein (CREB) cascade, which ultimately leads to the activation of microphthalmia-associated transcription factor (MITF). MITF is the master transcriptional regulator of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). By directly and irreversibly inhibiting tyrosinase, this compound effectively blocks the downstream melanin synthesis cascade.
Quantitative Data Summary
The efficacy of this compound as a tyrosinase inhibitor and depigmenting agent has been quantified in several studies. The following tables summarize the key inhibitory concentrations (IC50) and comparative data.
Table 1: In Vitro Tyrosinase Inhibition and Cellular Effects of this compound
| Parameter | Cell Line / Enzyme Source | IC50 Value (µM) | Notes |
| Cellular Tyrosinase Activity | B16F10 Mouse Melanoma Cells | 6.17 | Demonstrates potent inhibition of tyrosinase within a cellular context. |
| Melanin Content | B16F10 Mouse Melanoma Cells | 10.54 | Shows a significant reduction in melanin production in vitro. |
| Mushroom Tyrosinase Activity | Mushroom Tyrosinase | Potent suicide substrate | Characterized as a potent and unique suicide substrate of mushroom tyrosinase. |
Table 2: Comparative Efficacy of this compound and Kojic Acid
| Compound | Concentration (µM) | % of Control (Cellular Tyrosinase Activity) | % of Control (Melanin Content) |
| This compound | 10 | 20.1 | 51.8 |
| Kojic Acid | 100 | 69.9 | 71.3 |
Data compiled from studies on B16F10 mouse melanoma cells.
These data highlight that this compound is significantly more potent than kojic acid, a widely used depigmenting agent, exhibiting strong inhibitory effects at a much lower concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Mushroom Tyrosinase Activity Assay
This assay is a primary screening method to determine the direct inhibitory effect of a compound on tyrosinase.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475-492 nm. The reduction in the rate of dopachrome formation in the presence of an inhibitor indicates its inhibitory activity.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
This compound (and other test compounds)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of this compound and a positive control (e.g., kojic acid) in DMSO. Further dilute in phosphate buffer to desired concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add phosphate buffer, test compound solution, and tyrosinase solution.
-
Control wells: Add phosphate buffer, DMSO (vehicle control), and tyrosinase solution.
-
Blank wells: Add phosphate buffer and test compound solution (without enzyme).
-
-
Initiate Reaction: Add the L-DOPA solution to all wells to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-30 minutes).
-
Measurement: Measure the absorbance at 475-492 nm using a microplate reader.
-
Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed reduction in melanin is not due to cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed B16F10 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
Melanin Content Assay
This assay directly quantifies the amount of melanin produced by cells after treatment with a test compound.
Principle: Melanin pigment is extracted from the cells by lysing them with a strong base (e.g., NaOH) and heating. The amount of melanin is then quantified by measuring the absorbance of the lysate at 405-490 nm and comparing it to a standard curve of synthetic melanin.
Materials:
-
B16F10 mouse melanoma cells
-
DMEM with FBS and antibiotics
-
This compound
-
Phosphate-buffered saline (PBS)
-
1 N NaOH with 10% DMSO
-
Synthetic melanin standard
-
6-well or 12-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed B16F10 cells in a multi-well plate and treat with various concentrations of this compound for 48-72 hours.
-
Cell Harvesting: After treatment, wash the cells with PBS and harvest them.
-
Cell Lysis and Melanin Solubilization: Lyse the cell pellets with 1 N NaOH containing 10% DMSO and incubate at a high temperature (e.g., 60-80°C) for 1-2 hours to dissolve the melanin.
-
Measurement: Transfer the lysates to a 96-well plate and measure the absorbance at 405-490 nm.
-
Quantification: Calculate the melanin content by comparing the absorbance values to a standard curve prepared with synthetic melanin. The results are often normalized to the total protein content of each sample.
Experimental and Logical Workflow Visualization
The following diagrams illustrate the typical experimental workflow for evaluating a potential depigmenting agent and the logical relationship between the key concepts discussed.
References
An In-depth Technical Guide to 8-Hydroxydaidzein: Chemical Structure and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxydaidzein, a hydroxylated isoflavone primarily found in fermented soy products, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and physical properties of this compound. It includes detailed spectral data, experimental protocols for its isolation and analysis, and a review of its known signaling pathway interactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure
This compound, systematically named 7,8-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one, is a derivative of the well-known soy isoflavone, daidzein.[1][2] The introduction of a hydroxyl group at the C-8 position of the chromen-4-one ring significantly influences its physicochemical and biological properties.
| Identifier | Value |
| IUPAC Name | 7,8-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one[1][2] |
| Synonyms | 4',7,8-Trihydroxyisoflavone, 7,8,4'-Trihydroxyisoflavone |
| CAS Number | 75187-63-2 |
| Molecular Formula | C₁₅H₁₀O₅[1] |
| Molecular Weight | 270.24 g/mol |
| SMILES | C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3O)O)O |
| InChI | InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-15-10(13(11)18)5-6-12(17)14(15)19/h1-7,16-17,19H |
| InChIKey | BMZFZTMWBCFKSS-UHFFFAOYSA-N |
Physical and Chemical Properties
This compound is a solid at room temperature and exhibits limited solubility in water. Its stability is pH-dependent, with noted instability in alkaline solutions.
| Property | Value | Source |
| Physical Description | Solid | |
| Melting Point | 210 °C | |
| Water Solubility | 14.2 mg/L | |
| logP | 2.1 | |
| pKa (strongest acidic) | 8.9 | |
| Polar Surface Area | 87.49 Ų | |
| Rotatable Bond Count | 1 | |
| Stability | Unstable in alkaline solutions (pH > 7) |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound.
Mass Spectrometry (MS/MS):
-
Precursor m/z: 271.0601 [M+H]⁺
-
Major Fragments: 215, 152.9
¹³C NMR Spectroscopy: While a complete, assigned spectrum from a single source is not readily available, data from various sources indicate characteristic shifts for the isoflavone core and the additional hydroxyl group.
(Note: The following is a representative, though not exhaustive, list of expected chemical shifts based on available data.)
| Carbon Atom | Expected Chemical Shift (ppm) |
| C-2 | ~153 |
| C-3 | ~123 |
| C-4 | ~175 |
| C-4a | ~116 |
| C-5 | ~115 |
| C-6 | ~110 |
| C-7 | ~145 |
| C-8 | ~130 |
| C-8a | ~148 |
| C-1' | ~121 |
| C-2', C-6' | ~130 |
| C-3', C-5' | ~115 |
| C-4' | ~157 |
UV-Vis Spectroscopy: Isoflavones typically exhibit two major absorption bands in the UV-Vis spectrum. For this compound, these are expected around 260 nm (Band II) and 330 nm (Band I).
Infrared (IR) Spectroscopy: Key expected vibrational bands for this compound include:
-
O-H stretching: ~3200-3600 cm⁻¹ (broad, due to hydroxyl groups)
-
C=O stretching (ketone): ~1620-1640 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O stretching: ~1000-1300 cm⁻¹
Experimental Protocols
Isolation of this compound from Fermented Soy
This protocol outlines a general procedure for the isolation of this compound from a fermented soybean source.
References
Methodological & Application
Application Note: Quantitative Analysis of 8-Hydroxydaidzein in Human Plasma using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 8-hydroxydaidzein in human plasma. This compound, a metabolite of the isoflavone daidzein, is of significant interest in pharmacological and nutritional research. The described protocol provides a reliable methodology for sample preparation, chromatographic separation, and detection, making it suitable for pharmacokinetic studies and clinical trials. The method has been validated for linearity, precision, accuracy, and recovery.
Introduction
This compound is a hydroxylated metabolite of daidzein, a prominent isoflavone found in soy products. Isoflavones and their metabolites are widely studied for their potential health benefits. Accurate quantification of these compounds in biological matrices like plasma is crucial for understanding their bioavailability, metabolism, and pharmacokinetic profiles. This document provides a detailed protocol for the analysis of this compound in plasma samples using a reversed-phase HPLC method with UV detection.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., Ethylparaben or a structurally similar compound not present in the matrix[1]
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or acetic acid[2]
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)[3][4] or protein precipitation reagents (e.g., acetonitrile or methanol)[5]
Instrumentation
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: To 500 µL of plasma, add the internal standard. Vortex for 30 seconds. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elution: Elute the this compound and internal standard with 3 mL of methanol into a clean tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions
The following HPLC conditions are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol:Water (55:45, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm (or optimal wavelength for this compound) |
| Internal Standard | Ethylparaben |
Method Validation
The analytical method was validated according to standard guidelines for bioanalytical method validation.
Linearity
The linearity of the method was assessed by preparing calibration standards of this compound in blank plasma at a minimum of five different concentrations. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression analysis was performed. The correlation coefficient (r²) should be >0.99.
Precision and Accuracy
Intra-day and inter-day precision and accuracy were determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day and on three different days. The precision is expressed as the relative standard deviation (%RSD), and the accuracy as the percentage of the nominal concentration. The acceptance criteria are typically within ±15% for both precision and accuracy.
Recovery
The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted QC samples with those of unextracted standards of the same concentration.
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Methanol:Water (55:45, v/v) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Temperature | 35 °C |
| Detection | UV at 254 nm |
| Internal Standard | Ethylparaben |
| Retention Time (this compound) | Approx. 5.8 min (retention times will vary based on exact conditions) |
| Retention Time (IS) | Approx. 7.2 min (retention times will vary based on exact conditions) |
Table 2: Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.99 |
| Linear Range | 10 - 1000 ng/mL | Dependent on study requirements |
| Intra-day Precision (%RSD) | < 5% | < 15% |
| Inter-day Precision (%RSD) | < 8% | < 15% |
| Intra-day Accuracy (%) | 95.2% - 104.5% | 85% - 115% |
| Inter-day Accuracy (%) | 93.8% - 106.1% | 85% - 115% |
| Recovery (%) | > 85% | - |
| Limit of Quantification (LOQ) | 10 ng/mL | - |
Workflow Diagram
References
- 1. An HPLC method for the pharmacokinetic study of daidzein-loaded nanoparticle formulations after injection to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 8-Hydroxydaidzein in Cell Culture using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxydaidzein (8-OHD) is a significant hydroxylated isoflavone metabolite of daidzein, a primary phytoestrogen found in soy products. Research has highlighted its potent biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Notably, studies have demonstrated that this compound can induce apoptosis, autophagy, and cell cycle arrest in cancer cell lines such as human chronic myeloid leukemia (K562) cells by activating key signaling pathways like MAPK and NF-κB[1][2]. The ability to accurately quantify the intracellular and extracellular concentrations of this compound is crucial for understanding its mechanisms of action, pharmacokinetics, and potential as a therapeutic agent.
This application note provides a detailed and robust protocol for the quantification of this compound in both cell pellets and cell culture media using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
The overall experimental process, from sample preparation to data acquisition, is outlined below.
Caption: Overall workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Daidzein-d4 (internal standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
6-well or 12-well cell culture plates
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated centrifuge
-
LC-MS vials
Sample Preparation
Note: Due to the instability of this compound in alkaline solutions, ensure all buffers and solvents used during extraction are neutral or slightly acidic.
2.1. Cell Culture and Treatment
-
Seed cells (e.g., K562) in 6-well plates at a desired density and allow them to adhere and grow to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for the desired time points.
2.2. Harvesting Cells and Media
-
Place the culture plates on ice to quench cellular metabolism.
-
Aspirate the cell culture medium from each well and transfer to a labeled microcentrifuge tube. This will be the "Extracellular" sample. Store at -80°C until extraction.
-
Gently wash the remaining cell monolayer twice with 1 mL of ice-cold PBS to remove any residual medium. Aspirate the PBS completely after each wash.
2.3. Extraction from Cell Pellet (Intracellular)
-
To the washed cell monolayer in each well, add 500 µL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 40:40:20 v/v/v) containing the internal standard (e.g., 100 ng/mL Daidzein-d4).
-
Incubate the plates on ice for 10 minutes to ensure cell lysis and protein precipitation.
-
Using a cell scraper, thoroughly scrape the cells off the surface of the well into the extraction solvent.
-
Transfer the entire cell lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortex the tubes for 30 seconds.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant to a new labeled microcentrifuge tube, ensuring the pellet is not disturbed.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 1 minute, then centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the final supernatant to an LC-MS vial for analysis.
2.4. Extraction from Cell Culture Medium (Extracellular)
-
Thaw the collected media samples on ice.
-
To 100 µL of media, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL Daidzein-d4) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute, centrifuge, and transfer to an LC-MS vial as described in steps 9-11 of the cell pellet extraction protocol.
LC-MS/MS Method
3.1. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 13.0 | 5 |
3.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Key Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument
-
3.3. MRM Transitions (Predicted) The following MRM transitions are predicted based on the structure of this compound and the known fragmentation patterns of isoflavones[3][4]. Note: It is critical to optimize the collision energies (CE) and confirm product ions by infusing a standard solution of this compound into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function | Predicted CE (eV) |
| This compound | 269.0 | 241.0 | Quantifier | -25 |
| 269.0 | 133.0 | Qualifier | -35 | |
| Daidzein-d4 (IS) | 257.1 | 229.1 | Quantifier | -25 |
| 257.1 | 199.1 | Qualifier | -30 |
Data Presentation
Quantitative data should be presented in a clear, tabular format. The following is an example demonstrating how to report the intracellular concentration of this compound in K562 cells after a 24-hour treatment period. Concentrations are normalized to the cell number.
Table 1: Example Intracellular Concentration of this compound in K562 Cells
| Treatment Concentration (µM) | Intracellular Concentration (fmol/10^6 cells) | Standard Deviation (±) |
|---|---|---|
| 10 | 158.4 | 12.7 |
| 25 | 412.9 | 35.1 |
| 50 | 855.2 | 68.4 |
| 100 | 1670.5 | 142.0 |
Note: The data presented in this table is for illustrative purposes only and is modeled to represent a typical dose-dependent uptake.
Signaling Pathway
This compound has been shown to exert its anti-cancer effects in K562 cells through the modulation of the MAPK and NF-κB signaling pathways.
Caption: 8-OHD activates MAPK and NF-κB pathways.
Conclusion
This application note provides a comprehensive framework for the sensitive and selective quantification of this compound in a cell culture matrix using LC-MS/MS. The detailed protocols for sample preparation and the optimized LC-MS/MS parameters enable researchers to accurately determine intracellular and extracellular concentrations of this promising isoflavone. This method is a valuable tool for pharmacokinetic studies, mechanism-of-action investigations, and the overall development of this compound as a potential therapeutic agent.
References
- 1. This compound, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Screening and Identification of Daidzein Metabolites in Rats Based on UHPLC-LTQ-Orbitrap Mass Spectrometry Coupled with Data-Mining Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Measuring Cell Viability in Response to 8-Hydroxydaidzein Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
8-Hydroxydaidzein (8-OHD), an isoflavone metabolite derived from daidzein found in fermented soybean products, has demonstrated significant anti-proliferative and pro-apoptotic properties in various cancer cell lines.[1][2] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cultured cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. The protocol covers reagent preparation, cell treatment, assay procedure, and data analysis. Additionally, it includes an overview of the key signaling pathways modulated by 8-OHD and presents exemplary data on its effects on cell viability.
Principle of the MTT Assay
The MTT assay is a widely used method for evaluating cell viability and metabolic activity.[3] The core principle involves the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, viable cells. The resulting formazan crystals are subsequently dissolved in a solubilizing agent, and the absorbance of the colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells in the well.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical cellular signaling pathways. In various cancer models, including chronic myeloid leukemia (CML) and breast cancer, 8-OHD has been shown to induce apoptosis and cell cycle arrest. Key affected pathways include the downregulation of the JAK/STAT and PI3K/AKT signaling cascades, which are crucial for cancer cell survival and proliferation. By inhibiting these pathways, 8-OHD can trigger the intrinsic apoptotic pathway, leading to programmed cell death. Furthermore, 8-OHD can activate the MAPK and NF-κB signaling pathways, which are also involved in the regulation of apoptosis and autophagy.
Experimental Protocol: MTT Assay
This protocol is a guideline and may require optimization based on the specific cell line and laboratory conditions.
Materials and Reagents
-
Cell line of interest (e.g., K562, U-937, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, optional reference at 630 nm)
-
Humidified incubator (37°C, 5% CO₂)
Reagent Preparation
-
This compound Stock Solution (e.g., 100 mM): Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution. Aliquot and store at -20°C or -80°C, protected from light. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent toxicity.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Vortex until fully dissolved. Sterilize the solution using a 0.22 µm filter and store in a light-protected container at 4°C for short-term use or -20°C for long-term storage.
-
MTT Solubilization Solution: Prepare a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M Hydrochloric Acid (HCl). Alternatively, 100% DMSO can be used.
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. For example, concentrations ranging from 6.25 µM to 100 µM can be used. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 8-OHD.
-
Controls: Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest 8-OHD concentration. This serves as the 100% viability control.
-
Medium Blank: Wells containing only culture medium (no cells) to measure background absorbance.
-
Compound Interference Control (CRITICAL): Wells containing medium, MTT, and the highest concentration of 8-OHD (no cells). This is essential as flavonoids can directly reduce MTT, leading to falsely elevated viability readings.
-
-
Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. For adherent cells, aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then aspirate. Add 100-150 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from fingerprints or debris.
Data Analysis
-
Correct for Background: Subtract the average absorbance of the medium blank wells from all other absorbance readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each concentration of 8-OHD using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Determine IC₅₀: Plot the percent viability against the log concentration of this compound. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
Data Presentation: Effect of 8-OHD on Cancer Cell Lines
The following table summarizes data from published studies on the effect of this compound on the viability of different cell lines.
| Cell Line | Description | Treatment Duration | Effect (Concentration) | Reference |
| K562 | Human Chronic Myeloid Leukemia | 24 hours | 68.7% Viability (100 µM) | |
| K562 | Human Chronic Myeloid Leukemia | 48 hours | 56.8% Viability (100 µM) | |
| B16 | Mouse Melanoma | 48 hours | IC₅₀ = 10.54 µM (Melanogenesis) | |
| U-937 | Human Histiocytic Lymphoma | Not Specified | Induces apoptosis |
Troubleshooting and Considerations
-
Flavonoid Interference: As a flavonoid, 8-OHD may directly reduce MTT, causing an overestimation of cell viability. Always include a cell-free compound control to quantify and correct for this interference.
-
Inconsistent Results: Ensure homogenous cell seeding and complete dissolution of formazan crystals. Bubbles in the wells can interfere with absorbance readings.
-
Low Absorbance: This may result from low cell numbers, insufficient incubation time with MTT, or using a suboptimal wavelength for reading.
-
High Background: Phenol red and serum in the culture medium can contribute to background absorbance. Using serum-free medium during the MTT incubation step can minimize this.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. This compound Induces Apoptosis and Inhibits AML-Associated Gene Expression in U-937 Cells: Potential Phytochemical for AML Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following 8-Hydroxydaidzein Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing Western blot analysis to investigate changes in protein expression in response to 8-Hydroxydaidzein (8-OHD) treatment. 8-OHD, an isoflavone found in fermented soy products, has been shown to modulate various signaling pathways, making it a compound of interest for therapeutic development.
Introduction to this compound and its Cellular Effects
This compound (7,8,4'-trihydroxyisoflavone) is a metabolite of daidzein with demonstrated anti-proliferative and anti-inflammatory properties.[1][2] In cancer cell lines, such as the human chronic myeloid leukemia cell line K562, 8-OHD has been observed to induce cell cycle arrest, apoptosis, and autophagy.[3][4] These effects are mediated through the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/AKT, and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[4] Western blot analysis is a critical technique to elucidate the mechanisms of action of 8-OHD by quantifying the changes in the expression and phosphorylation status of key proteins within these pathways.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the dose-dependent effects of this compound on the expression and phosphorylation of key proteins in K562 cells, as determined by Western blot analysis. The data presented are representative of typical results and are normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on the MAPK Signaling Pathway
| Target Protein | 0 µM 8-OHD (Control) | 25 µM 8-OHD | 50 µM 8-OHD | 100 µM 8-OHD |
| p-ERK (Relative Intensity) | 1.0 | 1.8 | 2.5 | 3.2 |
| Total ERK (Relative Intensity) | 1.0 | 1.0 | 1.0 | 1.0 |
| p-JNK (Relative Intensity) | 1.0 | 2.1 | 3.0 | 4.1 |
| Total JNK (Relative Intensity) | 1.0 | 1.0 | 1.0 | 1.0 |
| p-p38 (Relative Intensity) | 1.0 | 1.5 | 2.2 | 2.8 |
| Total p38 (Relative Intensity) | 1.0 | 1.0 | 1.0 | 1.0 |
Table 2: Effect of this compound on the PI3K/AKT and JAK/STAT Signaling Pathways
| Target Protein | 0 µM 8-OHD (Control) | 25 µM 8-OHD | 50 µM 8-OHD | 100 µM 8-OHD |
| p-AKT (Ser473) (Relative Intensity) | 1.0 | 0.7 | 0.4 | 0.2 |
| Total AKT (Relative Intensity) | 1.0 | 1.0 | 1.0 | 1.0 |
| JAK2 (Relative Intensity) | 1.0 | 0.8 | 0.6 | 0.3 |
| p-STAT3 (Tyr705) (Relative Intensity) | 1.0 | 0.6 | 0.3 | 0.1 |
| Total STAT3 (Relative Intensity) | 1.0 | 0.9 | 0.8 | 0.7 |
| Nuclear MYC (Relative Intensity) | 1.0 | 0.7 | 0.5 | 0.3 |
Table 3: Effect of this compound on Cell Cycle and Apoptotic Proteins
| Target Protein | 0 µM 8-OHD (Control) | 25 µM 8-OHD | 50 µM 8-OHD | 100 µM 8-OHD |
| p21Cip1 (Relative Intensity) | 1.0 | 1.9 | 2.8 | 3.5 |
| Cyclin D2 (Relative Intensity) | 1.0 | 0.7 | 0.4 | 0.2 |
| CDK6 (Relative Intensity) | 1.0 | 0.6 | 0.3 | 0.1 |
| Cleaved Caspase-7 (Relative Intensity) | 1.0 | 2.2 | 3.5 | 4.8 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is optimized for K562 human chronic myeloid leukemia cells.
Materials:
-
K562 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (8-OHD)
-
Dimethyl sulfoxide (DMSO)
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of 8-OHD in DMSO.
-
Seed K562 cells in 6-well plates at a density of 2 x 10^5 cells/mL and allow them to attach overnight.
-
Treat the cells with varying concentrations of 8-OHD (e.g., 0, 25, 50, 100 µM) for 24 to 48 hours. The final DMSO concentration in all wells, including the control, should be less than 0.1%.
-
After the treatment period, harvest the cells for protein extraction.
Protocol 2: Protein Extraction
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge
Procedure:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors to each well.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay kit.
-
Store the protein samples at -80°C until use.
Protocol 3: Western Blot Analysis
Materials:
-
Protein samples
-
Laemmli sample buffer (2X)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Sample Preparation: Mix the protein lysate with an equal volume of 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: Activation of MAPK pathway by this compound.
Caption: Inhibition of PI3K/AKT & JAK/STAT pathways by this compound.
References
- 1. PI3K-AKT, JAK2-STAT3 pathways and cell–cell contact regulate maspin subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Downregulates JAK/STAT, MMP, Oxidative Phosphorylation, and PI3K/AKT Pathways in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Downregulates JAK/STAT, MMP, Oxidative Phosphorylation, and PI3K/AKT Pathways in K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detection of 8-Hydroxydaidzein-Induced Apoptosis via Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction 8-Hydroxydaidzein (8-OHD) is an isoflavone, a hydroxylated derivative of daidzein found in fermented soybean products[1]. Research has highlighted its anti-proliferative and pro-apoptotic properties in various cancer cell lines, including breast cancer, chronic myeloid leukemia (CML), and acute myeloid leukemia (AML)[1][2][3][4]. This application note provides a detailed protocol for quantifying apoptosis induced by 8-OHD using the Annexin V and Propidium Iodide (PI) dual-staining method with flow cytometry.
Principle of the Assay The Annexin V/PI assay is a common method for the sensitive detection of apoptosis. The principle is based on two key cellular changes during the apoptotic process:
-
Phosphatidylserine (PS) Translocation: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this phospholipid is translocated to the outer leaflet, exposing it to the extracellular environment. Annexin V, a calcium-dependent protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to identify these early apoptotic cells.
-
Plasma Membrane Permeability: Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent. It is membrane-impermeable and thus excluded from viable and early apoptotic cells. However, in late-stage apoptosis or necrosis, the cell membrane's integrity is compromised, allowing PI to enter and stain the cellular DNA.
Dual staining with Annexin V and PI allows for the differentiation of cell populations:
-
Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
Experimental Protocols
This protocol provides a general framework for assessing 8-OHD-induced apoptosis. Optimization of cell density, 8-OHD concentration, and incubation time for specific cell lines is recommended.
Protocol: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound.
Materials:
-
This compound (8-OHD)
-
Cell line of interest (e.g., K562, U-937, or breast cancer cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile 12 x 75 mm round-bottom tubes for flow cytometry
-
Flow cytometer
Procedure:
1. Cell Seeding and Treatment: a. Seed cells in a culture flask or plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. b. Allow cells to adhere (for adherent cell lines) for 24 hours. c. Treat the cells with various concentrations of 8-OHD (e.g., 0 µM, 25 µM, 50 µM, 70 µM) and a vehicle control (e.g., DMSO). d. Incubate the cells for a predetermined time period (e.g., 48 hours).
2. Reagent Preparation: a. Prepare 1X Binding Buffer by diluting the 10X stock solution with distilled water. b. Prepare 1X PBS by diluting the 10X stock solution with distilled water. Keep all buffers on ice.
3. Cell Harvesting: a. For suspension cells: Transfer the cell suspension directly into centrifuge tubes. b. For adherent cells: Collect the culture medium, which contains floating apoptotic cells. Gently wash the adherent cells with PBS and detach them using trypsin. Combine the trypsinized cells with the collected medium. c. Centrifuge the cell suspension at 300-400 x g for 5 minutes. Carefully discard the supernatant.
4. Cell Washing: a. Wash the cells twice with cold 1X PBS. For each wash, resuspend the cell pellet in PBS and centrifuge at 300-400 x g for 5 minutes, discarding the supernatant.
5. Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. b. Add 5 µL of Annexin V-FITC to the cell suspension. c. Gently mix or flick the tube and incubate for 15-20 minutes at room temperature in the dark. d. Add 5 µL of Propidium Iodide staining solution. e. Add 400 µL of 1X Binding Buffer to each tube immediately before analysis. Do not wash the cells after staining.
6. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining completion. b. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up proper compensation and quadrants. c. Collect a minimum of 10,000 events per sample for accurate statistical analysis.
Data Presentation
Quantitative data should be summarized in a table to clearly present the dose-dependent effects of this compound on apoptosis induction.
Table 1: Effect of this compound on Apoptosis in [Cell Line Name] Cells (Illustrative Data)
| 8-OHD Conc. (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 25 | 78.4 ± 2.1 | 15.3 ± 1.1 | 6.3 ± 0.8 |
| 50 | 55.9 ± 3.4 | 30.1 ± 2.5 | 14.0 ± 1.9 |
| 70 | 30.7 ± 2.8 | 45.5 ± 3.0 | 23.8 ± 2.2 |
Values are represented as Mean ± Standard Deviation from triplicate experiments.
Signaling Pathways and Visualizations
Studies suggest that this compound induces apoptosis through multiple signaling pathways. It has been shown to stimulate the intrinsic apoptotic pathway and inhibit the JAK/STAT signaling pathway. Additionally, activation of MAPK and NF-κB signaling and caspase-7 has been observed.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
Application Notes and Protocols for Studying 8-Hydroxydaidzein in K562 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing an in vitro model to investigate the effects of 8-Hydroxydaidzein, an isoflavone found in fermented soybean products, on the human chronic myeloid leukemia cell line, K562. This document includes detailed experimental protocols and data presentation to facilitate research into the anti-leukemic properties of this compound.
Introduction
This compound (7,8,4′-trihydroxyisoflavone) is a hydroxylated derivative of daidzein with demonstrated anti-inflammatory, antioxidant, and antitumor properties.[1] In the context of chronic myeloid leukemia (CML), the K562 cell line serves as a well-established in vitro model.[1] Studies have shown that this compound exerts significant anti-proliferative effects on K562 cells by inducing apoptosis, autophagy, and cell cycle arrest.[1][2][3] A key mechanism of action is the degradation of the BCR-ABL oncoprotein, a hallmark of CML. Furthermore, this compound has been observed to promote megakaryocytic differentiation of K562 cells.
The cellular effects of this compound in K562 cells are mediated through the modulation of several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-κB (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Phosphoinositide 3-Kinase (PI3K)/AKT pathways. Understanding these mechanisms is crucial for evaluating the therapeutic potential of this compound in CML.
Data Presentation
The following tables summarize the quantitative effects of this compound on K562 cells, as reported in the literature.
Table 1: Effect of this compound on K562 Cell Viability
| Treatment Duration | Concentration (µM) | Cell Viability (% of Control) |
| 24 hours | 12.5 | Significantly Decreased |
| 25 | Significantly Decreased | |
| 50 | Significantly Decreased | |
| 100 | 68.7% | |
| 48 hours | 12.5 | Significantly Decreased |
| 25 | Significantly Decreased | |
| 50 | Significantly Decreased | |
| 100 | 56.8% |
Data derived from MTT assay.
Table 2: Effect of this compound on K562 Cell Cycle Distribution
| Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | ~60.3% | ~32.2% | ~7.5% |
| 50 | Decreased | ~37.3% (p < 0.05) | Decreased |
| 100 | Decreased | ~44.4% (p < 0.01) | Decreased |
Data obtained by propidium iodide staining and flow cytometry analysis.
Table 3: Key Molecular Effects of this compound in K562 Cells
| Molecular Target/Process | Effect of this compound Treatment |
| Apoptosis | |
| Caspase-7 | Increased expression and cleavage |
| Caspase-3 | No significant change in expression or activation |
| Cell Cycle Regulation | |
| p21Cip1 | Upregulated in a dose-dependent manner |
| Cyclin D2 (CCND2) | Downregulated in a dose-dependent manner |
| CDK6 | Downregulated in a dose-dependent manner |
| Autophagy | |
| p62 (SQSTM1) | Upregulated mRNA expression |
| Oncoprotein Degradation | |
| BCR-ABL | Degradation |
| Signaling Pathways | |
| MAPK | Activation |
| NF-κB | Activation |
| JAK/STAT | Downregulation |
| PI3K/AKT | Downregulation |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
K562 Cell Culture
This protocol describes the routine maintenance of the K562 suspension cell line.
Materials:
-
K562 cells (ATCC® CCL-243™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
T25 or T75 cell culture flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Procedure:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
To passage the cells, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Centrifuge the required volume of cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium to the desired seeding density (e.g., 2-3 x 10⁵ cells/mL).
-
Change the medium every 2-3 days.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
K562 cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
K562 cells
-
6-well plates
-
This compound
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed K562 cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and discard the supernatant.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
Apoptosis Assay by Annexin V-FITC and PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
K562 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat K562 cells with this compound as described for the cell cycle analysis.
-
Harvest the cells, including the supernatant which may contain apoptotic cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
K562 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for Caspase-7, p21, CDK6, p-MAPK, p-AKT, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat K562 cells with this compound for the desired time.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways of this compound in K562 Cells
Caption: Signaling pathways modulated by this compound in K562 cells.
Experimental Workflow for Studying this compound
Caption: General experimental workflow for in vitro analysis.
References
Application Notes and Protocols for 8-Hydroxydaidzein Stock Solution Preparation in Cell Culture
Introduction
8-Hydroxydaidzein (8-OHD), a metabolite of the soy isoflavone daidzein, has garnered significant interest in biomedical research for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2] Proper preparation of 8-OHD stock solutions is critical for accurate and reproducible results in cell culture-based assays. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for researchers, scientists, and drug development professionals.
Key Compound Information
| Parameter | Details |
| Compound Name | This compound (8-OHD) |
| Synonyms | 7,8,4'-Trihydroxyisoflavone |
| CAS Number | 75187-63-2[3][4] |
| Molecular Formula | C₁₅H₁₀O₅ |
| Molecular Weight | 270.24 g/mol [4] |
Experimental Protocols
I. Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can then be diluted to the desired final concentration in cell culture media.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the Desired Stock Concentration: A common stock concentration for 8-OHD is 100 mM. However, this can be adjusted based on the required final concentrations for your experiments.
-
Weighing the Compound: Accurately weigh the required amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Calculation Example for a 100 mM stock solution in 1 mL of DMSO:
-
Molecular Weight of 8-OHD = 270.24 g/mol
-
Amount (in grams) = 100 mmol/L * 0.001 L * 270.24 g/mol = 0.027024 g = 27.024 mg
-
-
-
Dissolution in DMSO:
-
Transfer the weighed 8-OHD powder into a sterile microcentrifuge tube.
-
Add the calculated volume of cell culture grade DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid in dissolution, but avoid excessive heat.
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment. Filtration is generally not recommended for high-concentration DMSO stocks as it can lead to compound precipitation or binding to the filter membrane.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
II. Use of this compound in Cell Culture
This protocol describes the dilution of the 8-OHD stock solution for treating cells in culture.
Materials:
-
Prepared this compound stock solution (e.g., 100 mM in DMSO)
-
Pre-warmed complete cell culture medium
-
Cells plated in appropriate culture vessels (e.g., 96-well plates, 6-well plates)
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 8-OHD stock solution at room temperature or in a 37°C water bath.
-
Serial Dilution (if necessary): If a wide range of concentrations is being tested, it is best to perform serial dilutions of the stock solution in DMSO before diluting into the final culture medium.
-
Final Dilution in Culture Medium:
-
Directly add the required volume of the 8-OHD stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Calculation Example for a 100 µM final concentration from a 100 mM stock:
-
Dilution factor = 100 mM / 100 µM = 1000
-
Add 1 µL of the 100 mM stock solution to every 1 mL of cell culture medium.
-
-
Mix immediately and thoroughly by gentle pipetting or swirling.
-
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This consists of treating a set of cells with the same final concentration of DMSO as the highest concentration of 8-OHD used. Typically, the final DMSO concentration in cell culture should be kept below 0.5%, with 0.1% being preferable for most cell lines to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
Quantitative Data Summary
| Parameter | Value/Range | Source(s) |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Typical Stock Concentration | 10-100 mM | |
| Working Concentration in Cell Culture | 1 µM - 100 µM | |
| Vehicle Control | 0.1% DMSO | |
| Storage Temperature | -20°C or -80°C | General Lab Practice |
| Stability | Unstable in alkaline solutions (pH > 7). More stable in acidic to neutral pH. |
Visualizations
Diagram 1: Experimental Workflow for this compound Stock Solution Preparation and Use
Caption: Workflow for preparing and applying this compound in cell culture.
Diagram 2: Simplified Signaling Pathway Activated by this compound
Caption: this compound activates MAPK and NF-κB signaling pathways.
References
- 1. This compound, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antioxidant and Anti-Inflammatory Activities of this compound (8-HD) in Activated Macrophage-Like RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB012044) - FooDB [foodb.ca]
- 4. This compound | C15H10O5 | CID 5466139 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 8-Hydroxydaidzein in Antioxidant Capacity Assays (DPPH and ABTS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 8-Hydroxydaidzein as a reference compound or test substance in DPPH and ABTS antioxidant capacity assays.
Introduction
This compound (8-HD), a metabolite of the soy isoflavone daidzein, has garnered significant interest for its potential health benefits, including its antioxidant properties.[1] This document outlines the application of 8-HD in two common in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. Understanding the antioxidant capacity of 8-HD is crucial for research in nutraceuticals, functional foods, and drug development.
Quantitative Data Summary
The antioxidant capacity of this compound has been quantified using DPPH and ABTS assays, with the half-maximal inhibitory concentration (IC50) values determined. These values represent the concentration of this compound required to scavenge 50% of the respective radicals.
| Assay | IC50 of this compound (μM) | Reference Compound |
| DPPH Radical Scavenging Assay | 58.93 | Ascorbic Acid |
| ABTS Radical Cation Scavenging Assay | 2.19 | Ascorbic Acid |
Table 1: IC50 values of this compound in DPPH and ABTS assays. Data sourced from Kim et al. (2018).[1]
Experimental Protocols
Detailed methodologies for performing DPPH and ABTS assays to evaluate the antioxidant capacity of this compound are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol, analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test Sample and Control:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations to be tested.
-
Prepare a similar dilution series for the positive control, ascorbic acid.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the various concentrations of this compound or ascorbic acid.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the sample solvent. For the control, add 100 µL of the DPPH solution and 100 µL of the sample solvent.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the test sample).
-
A_sample is the absorbance of the test sample with the DPPH solution.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.
ABTS Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by a decrease in absorbance.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Phosphate-buffered saline (PBS) or ethanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes and tips
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the ABTS and potassium persulfate solutions in a 1:1 (v/v) ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the dark-colored ABTS•+ solution.
-
-
Preparation of Working ABTS•+ Solution:
-
Dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Preparation of Test Sample and Control:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a similar dilution series for the positive control, ascorbic acid.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the various concentrations of this compound or ascorbic acid.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
For the blank, add 20 µL of the sample solvent and 180 µL of the diluent (PBS or ethanol). For the control, add 20 µL of the sample solvent and 180 µL of the working ABTS•+ solution.
-
Mix gently and incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (working ABTS•+ solution without the test sample).
-
A_sample is the absorbance of the test sample with the working ABTS•+ solution.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The concentration that causes 50% inhibition of the ABTS radical is the IC50 value.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
Potential Signaling Pathway
This compound has been shown to influence inflammatory pathways that are often linked with oxidative stress. One such pathway is the NF-κB signaling cascade.
Caption: Potential mechanism of this compound in modulating NF-κB signaling.
References
Application Notes and Protocols for In Vivo Studies of 8-Hydroxydaidzein
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxydaidzein (8-OHD) is a hydroxylated isoflavone metabolite of daidzein, found in fermented soy products.[1][2][3] Preclinical in vitro research has highlighted its potential as a therapeutic agent, demonstrating anti-proliferative, pro-apoptotic, and anti-inflammatory properties.[1][2] Notably, 8-OHD has been shown to induce apoptosis and autophagy in chronic myeloid leukemia (CML) cells and suppress inflammatory responses in microglia. These effects are mediated through the modulation of key signaling pathways, including MAPK, NF-κB, JAK/STAT, and PI3K/AKT. This document provides detailed experimental designs and protocols for the in vivo evaluation of 8-OHD in relevant animal models of CML and inflammation.
Pharmacokinetics and Dosing Considerations
Preliminary pharmacokinetic studies in rats have shown that 8-OHD is readily absorbed after oral administration, with the maximum plasma concentration observed within the first 2 hours. A significant portion of 8-OHD is present in its free form in the liver, while in plasma, it is predominantly found as conjugates. Urinary excretion is a major route of elimination, with approximately 36% of the administered dose recovered in the urine within 18 hours.
Based on existing in vivo data, a starting oral dose of 20 mg/kg body weight is recommended for efficacy studies in rodents. However, dose-ranging studies are crucial to establish the optimal therapeutic dose for specific disease models.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration, 20 mg/kg)
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~2 hours | |
| Major form in Liver | Free 8-OHD | |
| Major form in Plasma | Conjugated 8-OHD | |
| Cumulative Urinary Excretion (18h) | ~36% of dose |
Signaling Pathways Modulated by this compound
In vitro studies have identified several key signaling pathways affected by 8-OHD. These pathways are critical regulators of cell proliferation, survival, and inflammation, making them important targets for therapeutic intervention.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Chronic Myeloid Leukemia (CML) Xenograft Model
This protocol describes a subcutaneous xenograft model using the human CML cell line K562 in immunodeficient mice to evaluate the anti-leukemic activity of 8-OHD.
1.1. Experimental Workflow
References
Application Notes and Protocols for Developing a Stable Topical Formulation of 8-Hydroxydaidzein
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxydaidzein (8-OHD), a metabolite of the soy isoflavone daidzein, has garnered significant interest for its potential therapeutic applications, including its use as a skin-depigmenting agent.[1][2][3] As a suicide substrate of mushroom tyrosinase, it shows potent inhibitory activity against melanogenesis, making it a promising candidate for topical treatments targeting hyperpigmentation.[1][2] However, the inherent instability of 8-OHD, particularly in alkaline conditions, presents a significant challenge in the development of stable and effective topical formulations. These application notes provide a comprehensive guide to developing a stable formulation of this compound for topical delivery, addressing its stability issues and outlining detailed protocols for formulation, characterization, and analysis.
Properties and Stability Profile of this compound
This compound (7,8,4'-trihydroxyisoflavone) is a phenolic compound that, like many flavonoids, is susceptible to degradation. Understanding its stability profile is paramount for successful formulation development.
Key Stability Challenge: this compound is highly unstable in alkaline solutions. Studies have shown that it degrades completely within a day in buffers with a pH of 8 or 9. Conversely, it remains relatively stable in acidic conditions, with over 85% of the compound remaining after 20 days of storage in buffers with a pH of 5 and 6. This dictates that formulations should be maintained at an acidic pH to ensure the stability of the active ingredient.
Formulation Strategies for Enhanced Stability and Delivery
To overcome the stability and delivery challenges associated with 8-OHD, advanced formulation strategies are recommended. The lipophilic nature of flavonoids like 8-OHD makes the cutaneous route an ideal approach for delivery. Nano-based delivery systems can significantly improve the solubility, stability, and skin penetration of flavonoids.
Recommended Formulation Approaches:
-
Nanoemulsions: Oil-in-water nanoemulsions can encapsulate the lipophilic 8-OHD, protecting it from degradation and enhancing its permeability across the skin barrier.
-
Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanocarriers that can encapsulate 8-OHD, providing controlled release and improved stability.
-
Liposomes: These vesicular structures can encapsulate both hydrophilic and hydrophobic compounds, offering a versatile platform for 8-OHD delivery with enhanced stability.
-
Hydrogels: Incorporating nanoformulations into a hydrogel base can provide a cosmetically elegant and easy-to-apply final product with sustained release properties.
Experimental Protocols
Protocol for Preparation of an this compound Nanoemulsion-Based Hydrogel
This protocol outlines the preparation of a nanoemulsion encapsulating 8-OHD, which is then incorporated into a hydrogel.
Materials:
-
This compound
-
Oil Phase: Caprylic/Capric Triglyceride
-
Surfactant: Polysorbate 80
-
Co-surfactant: Propylene Glycol
-
Aqueous Phase: Citrate Buffer (pH 5.5)
-
Gelling Agent: Carbopol 940
-
Neutralizing Agent: Triethanolamine
-
Preservative: Phenoxyethanol
Procedure:
-
Preparation of the Oil Phase: Dissolve this compound in the caprylic/capric triglyceride at a concentration of 1-4% (w/w) with gentle heating and stirring until fully dissolved.
-
Preparation of the Aqueous Phase: Prepare the citrate buffer (pH 5.5) and add the preservative.
-
Formation of the Nanoemulsion:
-
Mix the surfactant (Polysorbate 80) and co-surfactant (Propylene Glycol) with the oil phase.
-
Slowly add the aqueous phase to the oil phase under high-shear homogenization until a translucent nanoemulsion is formed.
-
-
Incorporation into Hydrogel:
-
Disperse the Carbopol 940 in a portion of the citrate buffer with constant stirring until a uniform dispersion is achieved.
-
Slowly add the 8-OHD loaded nanoemulsion to the Carbopol dispersion.
-
Neutralize the gel by adding triethanolamine dropwise until the desired viscosity is reached.
-
Protocol for Stability Testing of the this compound Formulation
This protocol describes the methodology for assessing the stability of the final formulation under various stress conditions.
Methodology:
-
Sample Preparation: Aliquot the formulated 8-OHD hydrogel into appropriate sealed containers.
-
Storage Conditions: Store the samples under the following conditions for a period of 3 months:
-
Refrigerated: 4 ± 1 °C
-
Room Temperature: 25 ± 2 °C / 60 ± 5% RH
-
Accelerated: 40 ± 2 °C / 75 ± 5% RH
-
Photostability: In a photostability chamber according to ICH guidelines.
-
-
Sampling Intervals: Withdraw samples at 0, 1, 2, and 3 months.
-
Analytical Assessment: At each time point, analyze the samples for the following parameters:
-
Appearance: Visual inspection for color change, phase separation, and consistency.
-
pH: Measurement using a calibrated pH meter.
-
Viscosity: Measurement using a viscometer.
-
Assay of this compound: Quantification of the active ingredient using a validated HPLC method (see Protocol 4.3).
-
Protocol for HPLC Quantification of this compound
This protocol provides a method for the quantitative analysis of this compound in the topical formulation.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV/PDA detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol and perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation:
-
Accurately weigh a portion of the hydrogel formulation.
-
Extract the 8-OHD with methanol using sonication.
-
Centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter.
-
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of 8-OHD in the sample by comparing the peak area with the calibration curve.
Data Presentation
The following tables provide a structured format for presenting the stability data of this compound formulations.
Table 1: pH Stability of this compound in Aqueous Buffers
| pH | Initial Concentration (%) | Concentration after 1 day (%) | Concentration after 20 days (%) |
| 5.0 | 100 | >95 | >85 |
| 6.0 | 100 | >95 | >85 |
| 7.0 | 100 | ~50 | <10 |
| 8.0 | 100 | <10 | 0 |
| 9.0 | 100 | <5 | 0 |
Table 2: Stability of this compound Topical Formulation under Different Storage Conditions
| Parameter | Storage Condition | Initial | 1 Month | 2 Months | 3 Months |
| Appearance | 4 °C | Homogeneous | - | - | - |
| 25 °C / 60% RH | Homogeneous | - | - | - | |
| 40 °C / 75% RH | Homogeneous | - | - | - | |
| pH | 4 °C | 5.5 ± 0.1 | - | - | - |
| 25 °C / 60% RH | 5.5 ± 0.1 | - | - | - | |
| 40 °C / 75% RH | 5.5 ± 0.1 | - | - | - | |
| Viscosity (cP) | 4 °C | 15000 ± 500 | - | - | - |
| 25 °C / 60% RH | 15000 ± 500 | - | - | - | |
| 40 °C / 75% RH | 15000 ± 500 | - | - | - | |
| Assay of 8-OHD (%) | 4 °C | 100 ± 2.0 | - | - | - |
| 25 °C / 60% RH | 100 ± 2.0 | - | - | - | |
| 40 °C / 75% RH | 100 ± 2.0 | - | - | - |
Visualizations
Experimental Workflow for Formulation Development
Caption: Workflow for the development and evaluation of a stable this compound topical formulation.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cell regulation.
Caption: Key signaling pathways modulated by this compound.
Conclusion
The development of a stable topical formulation of this compound is achievable through careful consideration of its pH-dependent stability and the utilization of advanced formulation strategies. By maintaining an acidic pH and employing nano-based delivery systems, the stability and bioavailability of 8-OHD can be significantly enhanced, unlocking its full potential as a topical therapeutic agent. The protocols and data presentation formats provided herein offer a comprehensive framework for researchers and drug development professionals to successfully formulate and evaluate stable this compound products.
References
- 1. Evaluation of Depigmenting Activity by this compound in Mouse B16 Melanoma Cells and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of depigmenting activity by this compound in mouse B16 melanoma cells and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis in Response to 8-Hydroxydaidzein Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing gene expression changes in response to treatment with 8-Hydroxydaidzein (8-OHD), a naturally occurring isoflavone found in fermented soy products. 8-OHD has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antioxidant effects.[1] Understanding its impact on gene expression is crucial for elucidating its mechanisms of action and advancing its development as a potential therapeutic agent.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on gene expression and cellular processes, compiled from various studies.
Table 1: Summary of Differentially Expressed Genes in K562 Cells Following this compound Treatment
A microarray-based transcriptome analysis of K562 human chronic myeloid leukemia cells treated with 100 μM 8-OHD for 48 hours revealed a total of 3,174 differentially expressed genes (DEGs).[2] Bioinformatics analysis of these DEGs indicated significant regulation of pathways involved in hemopoiesis, cell cycle regulation, and apoptosis.
| Gene Category | Regulation | Key Genes |
| Cell Cycle | Upregulated | p21Cip1 |
| Downregulated | Cyclin D2 (CCND2), Cyclin-Dependent Kinase 6 (CDK6) | |
| Apoptosis | Upregulated | Caspase-7 |
| Differentiation | Upregulated | Early Growth Response 1 (EGR1), CD61, CD42b |
| Oncoprotein | Downregulated | BCR-ABL |
Table 2: Effect of this compound on Inflammatory Gene Expression in BV2 Microglial Cells
In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, 8-OHD was shown to inhibit the gene expression of pro-inflammatory cytokines.
| Gene | Regulation | Effect |
| TNF-α | Downregulated | Inhibition of tumor necrosis factor-α production |
| IL-6 | Downregulated | Inhibition of interleukin-6 production |
Table 3: Effect of this compound on Nrf2-Mediated Gene Expression in BV2 Microglial Cells
This compound activates the Nrf2 antioxidant pathway, leading to the upregulation of Phase II enzymes.
| Gene | Regulation | Function |
| HO-1 | Upregulated | Heme oxygenase-1, antioxidant defense |
| NQO1 | Upregulated | NAD(P)H quinone dehydrogenase 1, detoxification |
| GCLM | Upregulated | Modifier subunit of glutamate-cysteine ligase, glutathione synthesis |
Table 4: IC50 Values of this compound in Various Cell Lines
The half-maximal inhibitory concentration (IC50) of 8-OHD varies across different cell lines, reflecting its diverse biological activities.
| Cell Line | Assay | IC50 | Reference |
| K562 (Human chronic myeloid leukemia) | Cell Proliferation (MTT) | ~50 µM (48h) | |
| BV2 (Mouse microglial cells) | COX-2 Inhibition | 8.9 ± 1.2 μM | |
| B16 (Mouse melanoma cells) | Melanogenesis Inhibition | 10.54 µM | |
| B16 (Mouse melanoma cells) | Cellular Tyrosinase Activity | 6.17 µM |
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of this compound's effects on gene expression are provided below.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
8-OHD Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) should be prepared in parallel.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentration of 8-OHD or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Protocol 2: RNA Isolation
This protocol is for the isolation of total RNA from cultured cells using a TRIzol-based method.
-
Cell Lysis:
-
For adherent cells, wash the cells with ice-cold PBS, then add 1 mL of TRIzol reagent directly to the culture dish for a 10 cm² area. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, discard the supernatant, and lyse the cells in 1 mL of TRIzol reagent per 5-10 x 10^6 cells.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used for the initial homogenization.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet by adding at least 1 mL of 75% ethanol per 1 mL of TRIzol reagent used.
-
Vortex the sample briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Discard the ethanol wash. Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Protocol 3: cDNA Synthesis (Reverse Transcription)
This protocol describes the synthesis of complementary DNA (cDNA) from total RNA.
-
RNA Denaturation:
-
In a nuclease-free tube, mix 1 µg of total RNA, 1 µL of oligo(dT) or random hexamer primers, and 1 µL of dNTP mix (10 mM each).
-
Add nuclease-free water to a final volume of 13 µL.
-
Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
-
Reverse Transcription Reaction:
-
Prepare a master mix containing:
-
4 µL of 5X First-Strand Buffer
-
1 µL of 0.1 M DTT
-
1 µL of RNase inhibitor
-
-
Add 6 µL of the master mix to the denatured RNA mixture.
-
Add 1 µL of reverse transcriptase enzyme (e.g., SuperScript III).
-
Mix gently and incubate at 50°C for 50-60 minutes.
-
-
Reaction Inactivation:
-
Inactivate the reaction by heating at 70°C for 15 minutes.
-
-
Storage: Store the synthesized cDNA at -20°C.
Protocol 4: Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for quantifying gene expression using a SYBR Green-based qPCR assay.
-
Reaction Setup:
-
Prepare a qPCR master mix for each gene of interest and a reference gene (e.g., GAPDH, β-actin). The master mix should contain:
-
10 µL of 2X SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
Nuclease-free water to a final volume of 18 µL per reaction.
-
-
-
Template Addition:
-
Add 2 µL of diluted cDNA (e.g., 1:10 dilution) to each well of a qPCR plate.
-
Add 18 µL of the appropriate master mix to each well.
-
-
qPCR Cycling:
-
Perform the qPCR in a real-time PCR instrument with the following cycling conditions (may need optimization):
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and then to the vehicle control.
-
Protocol 5: Western Blot Analysis
This protocol provides a general procedure for analyzing protein expression levels.
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
-
Protocol 6: Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 8-OHD and a vehicle control for the desired time period.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for gene expression analysis.
Caption: Experimental workflow for analyzing gene expression in response to 8-OHD.
Caption: 8-OHD inhibits the NF-κB signaling pathway.
Caption: 8-OHD modulates the MAPK signaling pathway.
Caption: 8-OHD downregulates the JAK/STAT signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Improving 8-Hydroxydaidzein Solubility for In Vitro Assays
Welcome to the technical support center for 8-Hydroxydaidzein (8-OHDe). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with 8-OHDe in in vitro assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (7,8,4'-trihydroxyisoflavone) is a metabolite of the soy isoflavone daidzein, often isolated from fermented soybean products.[1] It is recognized for its potent antioxidant and anti-inflammatory properties.[1] Like many flavonoids, 8-OHDe is a hydrophobic molecule with limited solubility in aqueous solutions, which is a critical challenge when preparing for in vitro assays using cell culture media. This poor solubility can lead to precipitation, resulting in inaccurate compound concentrations and unreliable experimental data.
Q2: What are the recommended solvents for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used organic solvent for dissolving this compound and other isoflavones to create concentrated stock solutions for in vitro studies. Ethanol can also be used, although the solubility of related isoflavones is significantly lower in ethanol compared to DMSO.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
High concentrations of DMSO can be toxic to cells. It is widely recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers aiming for concentrations between 0.1% and 0.5% to minimize cytotoxic effects. The sensitivity to DMSO can vary between different cell lines and the duration of the experiment.
Q4: How should I prepare a stock solution of this compound?
A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve accurately weighing the 8-OHDe powder, dissolving it in a minimal amount of high-purity DMSO, and ensuring complete dissolution, using gentle warming or sonication if necessary. The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: My this compound precipitates after I add it to my cell culture medium. What should I do?
Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Please refer to the "Troubleshooting Guide" below for a step-by-step approach to resolving this problem. Key strategies include reducing the final concentration, ensuring the final DMSO concentration is low, and using a gradual dilution method into pre-warmed media.
Data Presentation: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Data Type |
| This compound | Water | ~0.13 g/L | Predicted |
| Daidzein | DMSO | ~30 mg/mL | Experimental[2] |
| Daidzein | Ethanol | ~0.1 mg/mL | Experimental[2] |
| Daidzein | Aqueous Buffer (PBS, pH 7.2) with 10% DMSO | ~0.15 mg/mL | Experimental[2] |
Note: The additional hydroxyl group in this compound compared to daidzein will influence its solubility. Therefore, the solubility of 8-OHDe in DMSO and ethanol may differ from that of daidzein. Empirical determination of this compound's solubility in your specific solvent and experimental conditions is highly recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: 270.24 g/mol )
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh 2.7 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of high-purity DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or gently warm it at 37°C until the solution is clear.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
This protocol describes the proper technique for diluting the concentrated DMSO stock solution into your aqueous cell culture medium to minimize precipitation.
Procedure:
-
Pre-warm Medium: Warm the required volume of your complete cell culture medium to 37°C in a water bath.
-
Calculate Dilution: Determine the volume of the 10 mM stock solution needed to achieve your desired final concentration. Crucially, ensure the final DMSO concentration remains at or below 0.5%.
-
Gradual Dilution: Add the calculated volume of the 8-OHDe stock solution dropwise into the pre-warmed medium while gently swirling or vortexing the tube. This ensures rapid and even dispersion and prevents "solvent shock" that can cause precipitation.
-
Immediate Use: Use the freshly prepared medium containing this compound for your experiment immediately to minimize the risk of precipitation over time.
Troubleshooting Guide
Issue: Precipitate Observed in Cell Culture Medium After Adding this compound
This is a common problem when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Follow these steps to troubleshoot the issue.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cancer.
Anti-inflammatory and Antioxidant Signaling
8-OHDe exerts its anti-inflammatory and antioxidant effects primarily through the inhibition of the NF-κB and AP-1 pathways and the activation of the Nrf2 pathway.
Cancer-Related Signaling Pathways
In cancer cell lines, this compound has been shown to downregulate several key pathways involved in cell survival, proliferation, and metastasis, including the JAK/STAT, PI3K/AKT, and c-Myc pathways, as well as oxidative phosphorylation.
References
preventing 8-Hydroxydaidzein degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 8-Hydroxydaidzein during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause of this compound degradation is exposure to alkaline conditions (pH > 7). The compound is highly unstable in alkaline solutions, leading to rapid degradation.[1][2][3] It is relatively stable in acidic to neutral pH (pH 5-6.8).[1][2]
Q2: What is the optimal pH range for working with this compound?
A2: To ensure stability, it is crucial to maintain a pH between 5 and 6.8 throughout the sample preparation process.
Q3: Can I store my samples, and if so, under what conditions?
A3: Yes, but proper storage is critical. For short-term storage, samples should be kept at low temperatures (e.g., 4°C) in an acidic buffer (pH 5-6) and protected from light. For long-term storage, freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.
Q4: Are there any solvents I should avoid when working with this compound?
A4: Avoid using alkaline buffers or solvents. While Dimethyl sulfoxide (DMSO) shows better stability for this compound compared to neutral phosphate buffer, it is still advisable to work under acidic conditions whenever aqueous solutions are involved.
Q5: How can I minimize the impact of temperature on degradation?
A5: Perform all sample preparation steps, including homogenization and extraction, on ice or at reduced temperatures (e.g., 4°C). Avoid prolonged exposure to high temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no detectable this compound in the final sample. | Degradation due to alkaline pH. | Ensure all buffers and solutions used are within the optimal pH range of 5-6.8. Pre-test the pH of all reagents. |
| Exposure to high temperatures. | Keep samples on ice throughout the preparation process. Use pre-chilled solvents and equipment. | |
| Prolonged exposure to light. | Protect samples from light by using amber-colored tubes or wrapping tubes in aluminum foil. | |
| Inconsistent results between replicate samples. | Variable degradation due to inconsistent pH. | Standardize the pH of all solutions and buffers meticulously for all samples. |
| Incomplete extraction. | Optimize extraction time and solvent-to-sample ratio. Ensure thorough vortexing or sonication. | |
| Partial precipitation of this compound. | Ensure the chosen solvent has adequate solubilizing capacity for this compound. Consider using a co-solvent if necessary. | |
| Presence of unexpected peaks in chromatogram. | Degradation products of this compound. | This is a strong indicator of degradation. Immediately review and optimize the pH, temperature, and light protection measures in your protocol. |
Quantitative Data Summary
The following tables summarize the stability of this compound under different conditions.
Table 1: Stability of this compound in Different Buffers
| pH | Buffer | Storage Time | Remaining this compound (%) |
| 5 | Phosphate Buffer | 20 days | > 85% |
| 6 | Phosphate Buffer | 20 days | > 85% |
| 6.8 | Phosphate Buffer | - | Loss rate constant: 4.48 x 10⁻³ h⁻¹ |
| 8 | Buffer | 1 day | Completely degraded |
| 9 | Buffer | 1 day | Completely degraded |
Table 2: Stability of this compound in Different Solvents
| Solvent | Condition | Loss Rate Constant (h⁻¹) |
| pH 6.8 Phosphate Buffer | - | 4.48 x 10⁻³ |
| DMSO | - | 2.5 x 10⁻⁴ |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
This protocol provides a general framework for extracting this compound from tissue samples while minimizing degradation.
Materials:
-
Tissue sample
-
Phosphate buffer (50 mM, pH 6.0)
-
Methanol (pre-chilled to -20°C)
-
Homogenizer
-
Centrifuge (refrigerated)
-
Amber-colored microcentrifuge tubes
Procedure:
-
Weigh the frozen tissue sample and place it in a pre-chilled homogenization tube.
-
Add 5 volumes of ice-cold phosphate buffer (pH 6.0).
-
Homogenize the tissue on ice until a uniform lysate is obtained.
-
To precipitate proteins, add 2 volumes of pre-chilled methanol.
-
Vortex the mixture for 1 minute.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new amber-colored microcentrifuge tube.
-
The supernatant is now ready for analysis (e.g., by HPLC). If not analyzed immediately, store at -80°C.
Protocol 2: Preparation of this compound Standard Solutions
Materials:
-
This compound powder
-
DMSO
-
Phosphate buffer (50 mM, pH 6.0)
-
Amber-colored vials
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
To prepare working standards, dilute the stock solution with phosphate buffer (pH 6.0) to the desired concentrations.
-
Store the stock solution and working standards at -20°C in amber-colored vials.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: pH-dependent stability of this compound.
References
troubleshooting inconsistent results in 8-Hydroxydaidzein HPLC quantification
Welcome to the technical support center for the HPLC quantification of 8-Hydroxydaidzein. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analysis of this isoflavone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC quantification of this compound.
Issue 1: Inconsistent peak areas and gradual peak disappearance.
Question: My this compound peak area is decreasing with repeated injections, and sometimes the peak disappears entirely. What could be the cause?
Answer: This issue is often linked to the instability of this compound, particularly in alkaline conditions. This compound is known to be unstable in alkaline solutions, leading to its degradation.[1][2]
-
Troubleshooting Steps:
-
Check the pH of your mobile phase and sample solvent: Ensure the pH is acidic, ideally between 5 and 6. This compound is stable at these pH levels for an extended period.[1][2] At a pH of 8 or 9, complete degradation can occur within a day.[1]
-
Solvent Choice: If dissolving the compound in DMSO, be aware that it is more stable than in a pH 6.8 phosphate buffer. For aqueous solutions, acidic buffers are recommended.
-
Freshly Prepare Samples: Prepare your this compound standards and samples fresh before each analytical run to minimize degradation.
-
Issue 2: Tailing or broad peaks.
Question: My this compound peak is showing significant tailing, affecting integration and quantification. What are the common causes and solutions?
Answer: Peak tailing for phenolic compounds like this compound in reverse-phase HPLC is a common problem. It can be caused by several factors, including secondary interactions with the stationary phase and issues with the mobile phase.
-
Troubleshooting Steps:
-
Mobile Phase pH: A mobile phase with a slightly acidic pH can help to suppress the ionization of the hydroxyl groups on this compound, reducing their interaction with residual silanol groups on the column packing material.
-
Mobile Phase Composition: The choice and ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer are critical. Optimization of the gradient or isocratic conditions may be necessary.
-
Column Condition: The column itself may be the issue.
-
Column Degradation: Over time, the stationary phase can degrade, especially when using high pH mobile phases.
-
Contamination: The column inlet frit or the top of the column bed can become contaminated with particulate matter from the sample or system.
-
-
Use of a Guard Column: Employing a guard column can help protect the analytical column from contaminants and extend its lifetime.
-
Issue 3: Variable retention times.
Question: The retention time for my this compound peak is shifting between injections and between different analytical runs. How can I improve the reproducibility?
Answer: Fluctuations in retention time can be caused by a variety of factors related to the HPLC system and the mobile phase preparation.
-
Troubleshooting Steps:
-
Mobile Phase Preparation:
-
Ensure the mobile phase is thoroughly mixed and degassed before use.
-
Prepare fresh mobile phase for each run to avoid changes in composition due to evaporation of the more volatile organic component.
-
-
System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase at the initial conditions before starting your analytical run.
-
Pump Performance: Check for any leaks in the pump heads or check valves. Inconsistent flow from the pump will directly affect retention times.
-
Column Temperature: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.
-
Quantitative Data
The stability of this compound is crucial for accurate quantification. The following table summarizes the stability of this compound under different pH conditions.
| pH | Storage Time | Remaining this compound (%) | Reference |
| 5 | 20 days | > 85% | |
| 6 | 20 days | > 85% | |
| 8 | 1 day | Completely degraded | |
| 9 | 1 day | Completely degraded |
Experimental Protocols
Adapted HPLC Method for this compound Quantification
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of:
-
Solvent A: Water with 0.1% formic acid (to maintain an acidic pH).
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 50% B
-
20-25 min: Hold at 50% B
-
25-30 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength of approximately 254 nm.
Sample Preparation from Cell Culture Media
-
Collect the cell culture medium containing this compound.
-
Centrifuge the medium to remove cells and debris.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 1:3 or 1:4 ratio (sample:solvent).
-
Vortex and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in the initial mobile phase composition.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
Visualizations
Troubleshooting Workflow for Inconsistent HPLC Results
Caption: A logical workflow for troubleshooting inconsistent HPLC results.
Sample Preparation Workflow for this compound from Cell Culture
Caption: A typical workflow for preparing this compound samples from cell culture media.
Signaling Pathways Modulated by this compound
Caption: Signaling pathways reported to be modulated by this compound.
References
minimizing cytotoxicity of 8-Hydroxydaidzein in primary cell cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 8-Hydroxydaidzein in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound (8-HD) is a hydroxylated metabolite of daidzein, an isoflavone found in soybeans and other leguminous plants. It has been isolated from fermented soybean products.[1][2] Research has shown that 8-HD possesses a range of biological activities, including antioxidant, anti-inflammatory, anti-proliferative, and depigmenting effects.[2][3] At lower concentrations, it can act as a free radical scavenger, while at higher concentrations, it may exhibit pro-oxidant activities, leading to the generation of reactive oxygen species (ROS).[4]
Q2: Why am I observing cytotoxicity in my primary cell cultures when using this compound?
Primary cells are generally more sensitive to external stimuli compared to immortalized cell lines. The cytotoxicity observed with this compound in primary cultures can be attributed to several factors:
-
Concentration-dependent effects: Higher concentrations of 8-HD have been shown to induce cytotoxicity.
-
Pro-oxidant activity: At higher concentrations, 8-HD can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
-
Induction of apoptosis: 8-HD has been shown to induce apoptosis (programmed cell death) in various cell types, often through the activation of caspase cascades.
-
Cell type-specific sensitivity: The cytotoxic threshold of 8-HD can vary significantly between different primary cell types. For instance, primary neurons may exhibit different sensitivities compared to primary hepatocytes.
Q3: What are the typical signs of this compound-induced cytotoxicity in primary cell cultures?
Common indicators of cytotoxicity include:
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Reduced cell viability and proliferation: A decrease in the number of viable cells, which can be quantified using assays like MTT or Trypan Blue exclusion.
-
Increased cell death: Observable through an increase in floating cells or by using assays that measure markers of apoptosis or necrosis, such as caspase activation or LDH release.
-
Mitochondrial dysfunction: Changes in mitochondrial membrane potential can be an early indicator of cellular stress.
Troubleshooting Guide: Minimizing Cytotoxicity
This guide provides practical steps to troubleshoot and minimize the cytotoxic effects of this compound in your primary cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed shortly after adding this compound. | The concentration of this compound is too high for the specific primary cell type. | 1. Perform a dose-response experiment: Test a wide range of 8-HD concentrations (e.g., from nanomolar to high micromolar) to determine the optimal non-toxic working concentration for your specific primary cells. 2. Start with a low concentration: Based on literature, concentrations below 10 µM are often non-cytotoxic in many cell lines. |
| Gradual increase in cell death over time. | This compound is inducing oxidative stress. | 1. Co-treatment with an antioxidant: Consider co-incubating your primary cells with a well-known antioxidant like N-acetylcysteine (NAC) to counteract the pro-oxidant effects of higher 8-HD concentrations. 2. Use serum-containing medium: Serum contains various antioxidants that can help mitigate oxidative stress. If your protocol allows, use a medium supplemented with a low percentage of fetal bovine serum (FBS). |
| Inconsistent results between experiments. | Instability of this compound in culture medium. | 1. Prepare fresh solutions: this compound can be unstable in solution. Prepare fresh stock solutions for each experiment. 2. pH of the medium: Ensure the pH of your culture medium is stable, as the stability of some flavonoids can be pH-dependent. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | Different mechanisms of cell death are being measured. | 1. Use a multi-parametric approach: An MTT assay measures metabolic activity, which can decrease due to apoptosis or metabolic inhibition without immediate membrane rupture. An LDH assay measures membrane integrity, which is lost during necrosis. Using both can provide a more complete picture of the cytotoxic mechanism. 2. Assess apoptosis directly: Use assays to measure caspase-3/7 activation or changes in mitochondrial membrane potential to specifically investigate apoptosis. |
| Primary cells appear stressed but are not dying (e.g., altered morphology). | Sub-lethal cytotoxic effects. | 1. Lower the this compound concentration: Even at non-lethal doses, 8-HD might be causing cellular stress. Further reduce the concentration. 2. Reduce exposure time: If the experimental design allows, shorten the incubation period with 8-HD. 3. Optimize cell density: Ensure cells are seeded at an optimal density, as sparse or overly confluent cultures can be more susceptible to stress. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on different cell lines as reported in the literature. Data on primary cells is limited, highlighting the need for careful dose-response studies in these more sensitive models.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (hours) | Assay | Reference |
| K562 | Human Chronic Myeloid Leukemia | 91.8 | 24 | Trypan Blue | |
| K562 | Human Chronic Myeloid Leukemia | 49.4 | 48 | Trypan Blue | |
| B16 | Murine Melanoma | > 40 | Not Specified | Not Specified | |
| Caco-2 | Human Colon Adenocarcinoma | > 100 | Not Specified | Not Specified |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | % Viability | Exposure Time (hours) | Assay | Reference |
| K562 | 100 | 68.7 | 24 | MTT | |
| K562 | 100 | 56.8 | 48 | MTT | |
| B16 | 10 | 93.7 | 48 | MTT |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Primary cells in culture
-
This compound stock solution
-
Culture medium (with and without phenol red)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the 8-HD-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
This protocol is based on standard cell counting techniques.
Materials:
-
Primary cells in suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Suspension: Obtain a single-cell suspension of your primary cells.
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubation: Allow the mixture to sit for 1-2 minutes at room temperature.
-
Loading: Load 10 µL of the mixture into a hemocytometer.
-
Counting: Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the hemocytometer.
-
Calculation:
-
Cell Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Viable cells/mL = (Average number of viable cells per square) x Dilution factor x 10^4
-
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol outlines the general steps for an LDH release assay.
Materials:
-
Primary cells in culture
-
This compound stock solution
-
Culture medium
-
LDH assay kit (commercially available)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include wells for a maximum LDH release control (treated with lysis buffer from the kit) and a no-cell background control.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate (if cells are in suspension) or carefully collect a portion of the culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents in a separate 96-well plate.
-
Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background absorbance.
Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in this compound's Effects
This compound has been shown to modulate several key signaling pathways that can influence cell survival and death.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Assessing Cytotoxicity
A logical workflow is essential for systematically evaluating and mitigating the cytotoxicity of this compound.
Caption: Workflow for assessing and minimizing 8-HD cytotoxicity.
Logical Relationship for Troubleshooting
This diagram illustrates a decision-making process for troubleshooting unexpected cytotoxicity.
References
- 1. Genistein and daidzein induce neurotoxicity at high concentrations in primary rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antioxidant and Anti-Inflammatory Activities of this compound (8-HD) in Activated Macrophage-Like RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antioxidant and Anti-Inflammatory Activities of this compound (8-HD) in Activated Macrophage-Like RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-Hydroxydaidzein Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-Hydroxydaidzein in solution, with a focus on the impact of temperature and pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of this compound in solution?
The primary factor affecting the stability of this compound is the pH of the solution. It is significantly less stable in alkaline conditions compared to acidic or neutral environments.[1][2]
Q2: At what pH range is this compound most stable?
This compound is most stable in acidic solutions. Specifically, it has been shown to remain over 85% stable for more than 20 days when stored in buffers with a pH of 5 and 6.[1][2]
Q3: What happens to this compound in alkaline solutions?
In alkaline solutions (pH 8 and 9), this compound degrades rapidly. Studies have shown that it can be completely degraded within one day in buffers at these pH levels.[1] The degradation follows first-order kinetics.
Q4: Is there a recommended solvent for dissolving this compound to maximize stability?
For short-term storage and experimental use, Dimethyl sulfoxide (DMSO) is a better solvent than neutral or alkaline aqueous buffers. The degradation rate constant of this compound in DMSO is significantly lower than in a pH 6.8 phosphate buffer. For applications requiring aqueous solutions, acidic buffers (pH 5-6) are recommended.
Q5: How does temperature affect the stability of this compound?
While extensive quantitative data on the temperature-dependent degradation of this compound across a wide range of temperatures is limited in the available literature, it is a critical factor to consider. As a general principle for chemical kinetics, an increase in temperature will accelerate the degradation rate. One study demonstrated significant degradation at 20°C in an alkaline buffer (pH 8.0). It is crucial to maintain low temperatures, especially for long-term storage, to minimize degradation. For related isoflavones like daidzein, thermal degradation has been observed at temperatures ranging from 70-90°C.
Q6: How should I store my this compound stock solutions?
For optimal stability, stock solutions of this compound should be prepared in an acidic buffer (pH 5-6) or DMSO. For long-term storage, it is recommended to store these solutions at low temperatures, such as -20°C or -80°C, to minimize degradation.
Troubleshooting Guides
Issue: I am observing a rapid loss of my this compound compound in solution during my experiments.
-
Potential Cause 1: High pH of the solution.
-
Troubleshooting Step: Measure the pH of your buffer or medium. If it is neutral or alkaline (pH > 7), this is likely the cause of the degradation.
-
Solution: Prepare fresh solutions in an acidic buffer with a pH between 5 and 6. If your experimental conditions require a higher pH, prepare the this compound solution fresh immediately before use and minimize the time it spends in the high-pH environment.
-
-
Potential Cause 2: Elevated temperature.
-
Troubleshooting Step: Review your experimental protocol. Are the solutions being incubated at elevated temperatures for extended periods?
-
Solution: If possible, conduct experiments at a lower temperature. If high temperatures are necessary, minimize the incubation time. Always store stock solutions at -20°C or -80°C.
-
-
Potential Cause 3: Improper solvent.
-
Troubleshooting Step: Confirm the solvent used to dissolve the this compound.
-
Solution: If using an aqueous buffer with a pH ≥ 6.8, consider switching to DMSO for stock solutions, followed by dilution into your experimental medium immediately before the assay.
-
Issue: I am seeing inconsistent results in my bioassays using this compound.
-
Potential Cause: Degradation of the compound over the course of the experiment.
-
Troubleshooting Step: Analyze the stability of this compound in your specific experimental medium and conditions over the time course of your assay. This can be done by taking aliquots at different time points and analyzing the concentration of the active compound by HPLC.
-
Solution: Based on the stability data, you may need to adjust your protocol. This could involve preparing fresh solutions more frequently, reducing the duration of the experiment, or adding the compound at later time points in a long-term culture.
-
Data on this compound Stability
The following tables summarize the available quantitative data on the stability of this compound in different solutions.
Table 1: Degradation Rate Constants of this compound in Different Solvents
| Solvent | pH | Temperature (°C) | Degradation Rate Constant (k) (hour⁻¹) | Reference |
| Phosphate Buffer | 6.8 | Not Specified | 4.48 x 10⁻³ | |
| DMSO | Not Applicable | Not Specified | 2.5 x 10⁻⁴ |
Table 2: Stability of this compound at Different pH Values
| Buffer pH | Temperature (°C) | Incubation Time | Remaining this compound (%) | Reference |
| 5 | Not Specified | 20 days | > 85% | |
| 6 | Not Specified | 20 days | > 85% | |
| 8 | Not Specified | 1 day | ~0% | |
| 9 | Not Specified | 1 day | ~0% | |
| 8.0 (50 mM Tris) | 20 | 96 hours | ~6.8% |
Table 3: Half-life of this compound in Alkaline Solution
| Solvent | pH | Temperature (°C) | Half-life (t₁/₂) | Reference |
| 50 mM Tris Buffer | 8.0 | 20 | 15.8 hours |
Experimental Protocols
Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of this compound in a given solution.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in a suitable solvent (e.g., DMSO or an acidic buffer) to make a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution into the desired test buffers or media (e.g., phosphate buffers at various pH values) to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
-
Incubation at Different Temperatures:
-
Aliquot the test solutions into several vials.
-
Incubate the vials at different, precisely controlled temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove an aliquot from each incubated solution.
-
Immediately quench any further degradation by adding a strong acid (if compatible with the analysis) or by freezing at -80°C until HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method.
-
Mobile Phase: A gradient of acetonitrile and water (containing a small percentage of formic acid or acetic acid to ensure acidic pH and good peak shape).
-
Stationary Phase: A C18 reversed-phase column.
-
Detection: UV detector at the maximum absorbance wavelength of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each temperature and pH condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
selecting appropriate solvents for 8-Hydroxydaidzein extraction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents for the extraction of 8-Hydroxydaidzein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction important?
A1: this compound (7,8,4'-trihydroxyisoflavone) is an isoflavone, a type of organic compound, that has been the subject of research for its potential biological activities. Effective extraction is crucial for isolating and purifying this compound to be studied for its potential applications in various fields of research and development.
Q2: What are the key physicochemical properties of this compound to consider for solvent selection?
A2: this compound is a solid with a melting point of 210°C.[1] It has low aqueous solubility and is known to be unstable in alkaline solutions (pH > 7).[2][3] Its stability is greater in acidic to neutral pH environments (pH 5-6).[2]
Q3: Which solvents are commonly used for the extraction of isoflavones like this compound?
A3: Common solvents for isoflavone extraction include methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO), often in mixtures with water. The choice of solvent depends on the specific isoflavone and the source material.
Q4: How does pH affect the stability of this compound during extraction and storage?
A4: this compound is unstable in alkaline conditions. In solutions with a pH of 8 or 9, it can degrade completely within a day.[2] For storage, acidic solutions (pH 5-6) are recommended, where it can remain stable for over 20 days with more than 85% of the compound intact.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | Inappropriate solvent polarity: The solvent may not be optimal for solubilizing this compound. | Refer to the Solvent Solubility Data table below. Consider using a solvent with a polarity that better matches this compound. Since it is a polar molecule, polar solvents like methanol, ethanol, or DMSO are generally more effective. Experiment with aqueous mixtures of these solvents (e.g., 70% ethanol) as this has been shown to be effective for the parent compound, daidzein. |
| Degradation of this compound: The extraction conditions may be too harsh, particularly if the pH is alkaline. | Ensure the pH of your extraction solvent and sample matrix is neutral or slightly acidic (pH 5-6). Avoid prolonged exposure to high temperatures. | |
| Incomplete extraction: The extraction time or solvent-to-solid ratio may be insufficient. | Optimize the extraction time and the ratio of solvent to the raw material. Multiple extraction steps can also improve yield. | |
| Presence of Impurities in the Extract | Co-extraction of other compounds: The chosen solvent may be too non-selective. | Employ a multi-step extraction process. Start with a non-polar solvent to remove lipids and other non-polar impurities before extracting with a more polar solvent for this compound. Further purification using techniques like column chromatography may be necessary. |
| Inconsistent Results | Variability in raw material: The concentration of this compound can vary between different batches or sources of the raw material. | Standardize the source and pre-treatment of your raw material. |
| Solvent quality: The purity of the solvent can affect extraction efficiency. | Use high-purity, HPLC-grade solvents to ensure consistency. |
Solvent Solubility Data
| Solvent | This compound Solubility | Daidzein Solubility (mg/mL) | Polarity Index |
| Water | Low (Predicted: 0.13 g/L) | Sparingly soluble | 10.2 |
| Methanol | Soluble | ~0.1 | 5.1 |
| Ethanol | Soluble | ~0.1 | 4.3 |
| Acetonitrile | Soluble | - (A 60 µg/mL solution has been prepared) | 5.8 |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~30 | 7.2 |
| Dimethyl Formamide (DMF) | - | ~10 | 6.4 |
Experimental Protocols
General Protocol for Solid-Liquid Extraction of this compound
This protocol provides a general guideline for extracting this compound from a solid matrix (e.g., fermented soybean powder). Optimization will be required based on the specific sample.
Materials:
-
Dried and powdered source material
-
Selected extraction solvent (e.g., 70% ethanol in water, methanol)
-
Beakers and flasks
-
Magnetic stirrer or shaker
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
-
HPLC system for analysis
Procedure:
-
Sample Preparation: Weigh a known amount of the dried, powdered source material.
-
Extraction:
-
Add the powdered material to a flask.
-
Add the chosen extraction solvent at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Stir or shake the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or slightly elevated).
-
For improved efficiency, this step can be repeated multiple times with fresh solvent.
-
-
Filtration: Separate the solid residue from the liquid extract by filtration.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.
-
Reconstitution: Dissolve the dried extract in a suitable solvent (e.g., DMSO or methanol) for further analysis.
-
Analysis: Quantify the amount of this compound in the extract using a validated HPLC method.
HPLC Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or acetic acid to maintain an acidic pH).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Standard Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions to generate a calibration curve.
Visualizations
Caption: Workflow for selecting an appropriate solvent for this compound extraction.
Caption: Decision tree for troubleshooting low this compound extraction yields.
References
Technical Support Center: 8-Hydroxydaidzein Treatment in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of 8-Hydroxydaidzein (8-OHD) in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known cellular effects?
A1: this compound (8-OHD, 7,8,4′-trihydroxyisoflavone) is a hydroxylated isoflavone derived from fermented soybean products.[1][2][3] It is recognized for its anti-proliferative and anti-inflammatory properties.[4][5] In various cancer cell lines, 8-OHD has been shown to induce apoptosis (programmed cell death), autophagy, cell cycle arrest, and differentiation. It can also provoke the overproduction of reactive oxygen species (ROS) and modulate key signaling pathways.
Q2: What is the recommended incubation time for this compound treatment?
A2: The optimal incubation time for 8-OHD treatment is highly dependent on the cell line and the specific biological endpoint being measured. Based on current research, incubation times typically range from 24 to 72 hours . Shorter incubation periods may be sufficient for observing early signaling events like protein phosphorylation, while longer durations of 24 hours or more are generally required to detect significant effects on cell viability and apoptosis. A time-course experiment is strongly recommended to determine the ideal duration for your specific experimental setup.
Q3: What is a typical concentration range for 8-OHD treatment?
A3: The effective concentration of 8-OHD varies between cell lines. Common concentration ranges used in studies are between 10 µM and 100 µM . For example, in K562 chronic myeloid leukemia cells, concentrations from 12.5 µM to 100 µM have been shown to decrease cell growth in a dose-dependent manner. In mouse B16 melanoma cells, concentrations up to 10 µM showed no cytotoxicity, while still inhibiting melanogenesis. It is crucial to perform a dose-response study to identify the optimal concentration for your cell line.
Q4: How should I prepare and store this compound?
A4: 8-OHD is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is important to note that 8-OHD is unstable in alkaline solutions (pH 8 and 9) and can degrade completely within a day. It remains stable for over 20 days in acidic buffers (pH 5 and 6). Therefore, it is recommended to prepare fresh dilutions from the DMSO stock for each experiment and ensure the final pH of the culture medium is not alkaline.
Q5: Which signaling pathways are known to be affected by 8-OHD?
A5: 8-OHD has been shown to modulate several key signaling pathways involved in cancer progression. These include the downregulation of the JAK/STAT, PI3K/AKT, and MMP pathways. It has also been reported to induce the activation of MAPK and NF-κB signaling pathways, which can contribute to its pro-apoptotic and anti-proliferative effects.
Q6: Are there any known issues when using the MTT assay to assess cell viability after 8-OHD treatment?
A6: Yes, antioxidant phytochemicals like 8-OHD can interfere with the MTT reduction assay, potentially leading to an overestimation of cell viability. It is advisable to use a secondary method, such as the trypan blue exclusion test, to confirm viability results obtained from the MTT assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant decrease in cell viability. | 1. Incubation time is too short. Effects on viability may require 24 hours or longer to manifest. 2. Concentration is too low. The IC50 value varies significantly between cell lines. 3. Compound instability. 8-OHD degrades in alkaline conditions. 4. Cell line is resistant. | 1. Perform a time-course experiment. Test viability at 24, 48, and 72-hour time points. 2. Perform a dose-response experiment. Test a broader range of concentrations (e.g., 1 µM to 100 µM). 3. Check the pH of your media. Ensure it is not alkaline. Prepare fresh dilutions from a DMSO stock for each experiment. 4. Try a different cell line known to be sensitive to 8-OHD, such as K562 or U-937 cells, as a positive control. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding. Uneven cell numbers across wells. 2. Inaccurate pipetting of 8-OHD. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and change tips between different concentrations. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Unexpected changes in cell morphology not related to apoptosis. | 1. DMSO concentration is too high. The vehicle control may be causing toxicity. 2. Contamination of cell culture. | 1. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Run a vehicle-only control. 2. Check for signs of bacterial or fungal contamination. |
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of 8-OHD on various cell lines as reported in the literature.
Table 1: Dose-Dependent Effects of this compound
| Cell Line | Concentration (µM) | Incubation Time (h) | Observed Effect | Reference |
| K562 (CML) | 12.5 - 100 | 24 | Dose-dependent decrease in cell growth. | |
| K562 (CML) | 12.5 - 100 | 48 | Dose-dependent decrease in cell growth. | |
| U-937, THP-1, HL-60 (AML) | 12.5 - 50 | 24 & 48 | Dose-dependent decrease in cell proliferation and viability. | |
| B16 Melanoma | 1 - 10 | 48 | No significant cytotoxicity observed. | |
| B16 Melanoma | 1 - 10 | 72 | Dose-dependent reduction in melanin content (IC50 = 10.54 µM). |
Table 2: Time-Dependent Effects of this compound
| Cell Line | Concentration (µM) | Incubation Time (h) | Observed Effect | Reference |
| K562 (CML) | 100 | 24 | Cell proliferation decreased to 68.7% of control. | |
| K562 (CML) | 100 | 48 | Cell proliferation decreased to 56.8% of control. | |
| U-937 (AML) | 25 & 50 | 24 | Significant induction of early apoptosis. | |
| U-937 (AML) | 25 & 50 | 48 | Induction of both early and late apoptosis. |
Experimental Protocols & Visualizations
Experimental Workflow for Optimizing Incubation Time
The following workflow is recommended for determining the optimal incubation time for your specific cell line and experimental goals.
Key Signaling Pathways Modulated by this compound
8-OHD treatment impacts multiple signaling cascades that are crucial for cell survival and proliferation.
Detailed Methodologies
1. Cell Viability - MTT Assay
-
Principle: Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
Seed cells (e.g., K562 at 5 x 10⁵ cells/mL) in a 96-well plate and allow them to adhere if necessary.
-
Treat cells with a range of 8-OHD concentrations and a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time points (e.g., 24 and 48 hours).
-
Add 1/10 volume of 0.5% MTT solution to each well and incubate for an additional 3 hours.
-
Centrifuge the plate to pellet the cells and carefully remove the MTT solution.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 550 nm using a spectrophotometer.
-
2. Cell Cycle Analysis - Propidium Iodide (PI) Staining
-
Principle: PI is a fluorescent dye that stoichiometrically binds to DNA, allowing for the analysis of cellular DNA content and cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.
-
Protocol:
-
Harvest cells after treatment with 8-OHD for the optimized duration.
-
Wash cells with PBS and resuspend the pellet.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate on ice for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining buffer containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide. RNase A is critical to prevent staining of double-stranded RNA.
-
Incubate in the dark for at least 30 minutes at room temperature or overnight at 4°C.
-
Analyze the samples using a flow cytometer, ensuring to view the DNA staining on a linear scale.
-
3. Western Blot Analysis for Signaling Proteins
-
Principle: Detects specific proteins in a sample to analyze changes in their expression or phosphorylation state (activation) after 8-OHD treatment.
-
Protocol:
-
Treat cells with 8-OHD for the desired time and concentration.
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-AKT, AKT, CDK6) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
References
- 1. This compound, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 8-Hydroxydaidzein Efficacy in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 8-Hydroxydaidzein (8-OHD) and cancer cell lines. Our aim is to facilitate the effective application of this promising anti-cancer agent and address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known anti-cancer mechanisms?
This compound (7,8,4'-trihydroxyisoflavone) is a hydroxylated derivative of daidzein, an isoflavone found in fermented soybean products.[1] In cancer cell lines, 8-OHD has been shown to exert its anti-cancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: It can trigger programmed cell death through both intrinsic and extrinsic pathways.[2]
-
Cell Cycle Arrest: 8-OHD can halt the proliferation of cancer cells at various phases of the cell cycle.[1][3]
-
Induction of Autophagy: It can stimulate the cellular process of autophagy, which can lead to cell death in some contexts.[1]
-
Inhibition of Key Signaling Pathways: 8-OHD has been observed to modulate signaling pathways crucial for cancer cell survival and proliferation, such as MAPK, NF-κB, and JAK/STAT.
-
Targeting Cancer Stem-Like Cells: Studies have shown that 8-OHD can reduce the viability of cancer stem-like cells, which are often resistant to conventional therapies.
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, including:
-
K562 (Human Chronic Myeloid Leukemia): 8-OHD induces apoptosis, autophagy, and degradation of the BCR-ABL oncoprotein in these cells.
-
MCF-7 (Human Breast Cancer): It has been shown to target breast cancer stem-like cells, reduce viability, and induce apoptosis.
-
HL-60 (Human Promyelocytic Leukemia): 8-OHD exhibits strong anti-proliferative activity against these cells.
-
Caco-2 (Human Colon Adenocarcinoma): It can induce apoptosis and may play a role in preventing therapy resistance by reducing the expression of multidrug resistance proteins.
-
B16 (Mouse Melanoma): In this cell line, 8-OHD has been shown to inhibit melanogenesis and cellular tyrosinase activity.
Q3: What is the optimal solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. It is crucial to note that 8-OHD is unstable in alkaline solutions (pH 8 and 9), where it can degrade completely within a day. For optimal stability, it is recommended to prepare and store stock solutions in an acidic buffer (pH 5-6) or an anhydrous solvent like DMSO and to prepare fresh dilutions in culture medium for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observed cytotoxicity/anti-proliferative effect. | Suboptimal Concentration: The concentration of 8-OHD may be too low for the specific cell line. | Perform a dose-response experiment to determine the IC50 value for your cell line. Effective concentrations in published studies range from 10 µM to 100 µM. |
| Incorrect pH of the medium: 8-OHD is unstable in alkaline conditions. | Ensure the pH of your cell culture medium is within the optimal physiological range (typically 7.2-7.4). Avoid using highly buffered alkaline media. | |
| Cell Line Insensitivity: The target cell line may lack the specific molecular targets of 8-OHD. | Review the literature to confirm the molecular profile of your cell line and its compatibility with the known mechanisms of 8-OHD. Consider testing on a sensitive control cell line like K562. | |
| Degradation of 8-OHD stock solution: Improper storage can lead to loss of activity. | Prepare fresh stock solutions of 8-OHD in DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments. | Variability in cell density: The initial number of cells seeded can influence the outcome of viability assays. | Standardize your cell seeding density for all experiments. Ensure even cell distribution in multi-well plates. |
| Fluctuations in incubation time: The duration of 8-OHD treatment can significantly impact the results. | Adhere to a strict and consistent incubation time for all experiments. Time-course experiments (e.g., 24h, 48h, 72h) can help determine the optimal treatment duration. | |
| Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level, typically below 0.5%. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) in all experiments. | |
| Difficulty interpreting Western blot results for signaling pathway analysis. | Incorrect time point for protein extraction: The activation or inhibition of signaling pathways can be transient. | Perform a time-course experiment to identify the optimal time point for observing changes in protein phosphorylation or expression following 8-OHD treatment. |
| Low antibody quality: The primary or secondary antibodies may not be specific or sensitive enough. | Validate your antibodies using positive and negative controls. Use antibodies that have been previously cited in the literature for the specific proteins of interest. |
Experimental Protocols
Cell Viability Assays
1. MTT Assay
-
Objective: To assess cell metabolic activity as an indicator of cell viability.
-
Methodology:
-
Seed cells (e.g., K562 at 5 x 10^5 cells/mL) in a 96-well plate and allow them to adhere overnight (for adherent cells).
-
Treat cells with varying concentrations of 8-OHD (e.g., 12.5–100 μM) and a vehicle control (0.1% DMSO) for the desired duration (e.g., 24 or 48 hours).
-
Add 1/10 volume of 0.5% MTT solution to each well and incubate for 3 hours.
-
Centrifuge the plate to pellet the formazan crystals and carefully remove the supernatant.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 550 nm using a microplate reader.
-
2. Trypan Blue Exclusion Assay
-
Objective: To determine the number of viable cells based on membrane integrity.
-
Methodology:
-
Treat cells with 8-OHD as described for the MTT assay.
-
After treatment, collect the cells and centrifuge to form a pellet.
-
Resuspend the cell pellet in phosphate-buffered saline (PBS).
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Western Blot Analysis
-
Objective: To detect changes in the expression or phosphorylation of specific proteins involved in signaling pathways affected by 8-OHD.
-
Methodology:
-
Treat cells with 8-OHD for the predetermined optimal time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phosphorylated and total forms of MAPKs, NF-κB subunits, JAK2, STAT3).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation
Table 1: Effect of this compound on K562 Cell Viability
| 8-OHD Concentration (µM) | Cell Viability (%) after 24h (MTT Assay) | Cell Viability (%) after 48h (MTT Assay) |
| 0 (Vehicle) | 100 | 100 |
| 12.5 | Significantly decreased | Significantly decreased |
| 25 | Significantly decreased | Significantly decreased |
| 50 | Significantly decreased | Significantly decreased |
| 100 | 68.7 | 56.8 |
Data summarized from a study on K562 cells. The term "Significantly decreased" indicates a statistically significant reduction compared to the vehicle control.
Table 2: Effect of this compound on Breast Cancer Stem-Like Cells (BCSCs)
| Treatment | Effect on Stemness Markers | Effect on Viability | Effect on Apoptosis |
| 8-OHD (70 µM) | Significant decrease in CXCR4, SOX2, and ALDH3A1 | Remarkable reduction in viability | Significant induction of apoptosis |
Data summarized from a study on MCF-7 spheroidal cells.
Visualizations
Signaling Pathways Modulated by this compound
References
- 1. This compound, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Breast Cancer Activities of this compound by Targeting Breast Cancer Stem-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
8-Hydroxydaidzein Eclipses Daidzein in Antioxidant Capacity: A Comparative Analysis
For Immediate Release
New comparative data reveals that 8-hydroxydaidzein (8-HD), a metabolite of daidzein, exhibits significantly enhanced antioxidant activity over its parent compound. This guide provides a detailed comparison of their performance in various antioxidant assays, offering valuable insights for researchers, scientists, and drug development professionals in the fields of oxidative stress and pharmacology.
This compound, a dihydroxylated isoflavone, demonstrates superior free radical scavenging capabilities and reducing power when compared directly to daidzein. This heightened bioactivity is attributed to the introduction of an additional hydroxyl group at the C8 position of the A ring, which enhances the molecule's ability to donate hydrogen atoms and neutralize reactive oxygen species (ROS).
Quantitative Comparison of Antioxidant Activity
The antioxidant potentials of this compound and daidzein have been evaluated using several standard in vitro assays. The data, summarized below, consistently indicates the superior antioxidant efficacy of this compound.
| Antioxidant Assay | This compound | Daidzein | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | 58.93 µM[1][2] | >> 2 mmol·L⁻¹[3] | Ascorbic Acid: 1.668 ± 0.009 mmol·L⁻¹[3] |
| 2.478 ± 0.347 mmol·L⁻¹[3] | |||
| ABTS Radical Scavenging Activity (IC50) | 2.19 µM | - | - |
| Reducing Power Assay (Absorbance at 700 nm) | 1.383 (at 0.5 mmol/L) | 0.314 (at 0.5 mmol/L) | Ascorbic Acid: 1.153 (at 0.5 mmol/L) |
IC50 values represent the concentration required to inhibit 50% of the radical activity. A lower IC50 value indicates greater antioxidant activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
-
A solution of DPPH in methanol is prepared.
-
Various concentrations of the test compounds (this compound and daidzein) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.
-
The resulting blue-green ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance.
-
Different concentrations of the test compounds are added to the ABTS•+ solution.
-
The mixture is incubated at room temperature for a set time.
-
The decrease in absorbance is measured spectrophotometrically at a wavelength of approximately 734 nm.
-
The percentage of scavenging is calculated, and the IC50 value is determined as in the DPPH assay.
Reducing Power Assay
This assay evaluates the ability of a compound to donate an electron, thereby reducing an oxidant.
-
The test compound is mixed with a phosphate buffer and a solution of potassium ferricyanide.
-
The mixture is incubated at an elevated temperature (e.g., 50°C).
-
Trichloroacetic acid is added to stop the reaction, and the mixture is centrifuged.
-
The supernatant is mixed with distilled water and a solution of ferric chloride.
-
The absorbance of the resulting Perl's Prussian blue solution is measured at 700 nm. A higher absorbance indicates greater reducing power.
Signaling Pathways and Experimental Workflow
The antioxidant activity of isoflavones like this compound can be mediated through various cellular signaling pathways. One key pathway involves the activation of the Nrf2-antioxidant response element (ARE) pathway, which upregulates the expression of several antioxidant enzymes.
Caption: Workflow for comparing the antioxidant activity of this compound and daidzein.
The structural difference between this compound and daidzein, specifically the additional hydroxyl group, is key to its enhanced antioxidant properties. This ortho-dihydroxy substitution in the A-ring of this compound increases its radical scavenging efficiency.
Caption: Simplified Nrf2 signaling pathway activated by this compound.
References
- 1. The Antioxidant and Anti-Inflammatory Activities of this compound (8-HD) in Activated Macrophage-Like RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Convenient Synthesis, Antioxidant and Anti-Hypoxia Activities of 8-Hydroxy, 3′-Hydroxy, and 8,3′-Dihydroxydaidzein from Daidzein - ProQuest [proquest.com]
8-Hydroxydaidzein vs. Equol: A Comparative Guide to Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioavailability and pharmacokinetic profiles of two key isoflavone metabolites: 8-Hydroxydaidzein (8-OHD) and Equol. The information presented is collated from preclinical and clinical studies to support research and development in the fields of pharmacology and nutritional science.
Executive Summary
This compound and Equol are both metabolites of the soy isoflavone daidzein, with Equol being a product of intestinal microflora action.[1] While both compounds exhibit significant biological activities, their bioavailability and pharmacokinetic properties differ. Limited direct comparative studies necessitate a side-by-side analysis of data from separate investigations. This guide synthesizes available data on their absorption, distribution, metabolism, and excretion, and details the signaling pathways they influence.
Pharmacokinetic Parameters: A Comparative Analysis
The following tables summarize the key pharmacokinetic parameters for this compound and Equol based on available data from studies in rats and humans.
Table 1: Pharmacokinetic Parameters of this compound and Equol in Rats
| Parameter | This compound (Oral) | Equol (Oral) |
| Dose | 20 mg/kg | 2 mg/mL (dietary) / 10 mg/mL (from Daidzein) |
| Tmax (Time to Maximum Concentration) | Within 2 hours[2] | ~2.17 hours (dietary) / ~20.67 hours (from Daidzein)[3][4] |
| Cmax (Maximum Concentration) | Not explicitly stated in plasma, but high levels found in liver (9.4 nmol/g) at 1 hour[2] | 8815 ± 2988 nmol/L (dietary) / 3682 ± 2675 nmol/L (from Daidzein) |
| Bioavailability | Readily absorbed | Gender-dependent: 1.59-8.14% (male), 22.91-66.01% (female) |
| Major Form in Plasma | Conjugated | Predominantly glucuronide conjugates (>99%) |
| Urinary Excretion | ~36% of dose within 18 hours | High, can be close to 100% in some adults |
| Half-life (t1/2) | Not explicitly stated | ~21.9 hours (total equol from dietary source) |
Table 2: Pharmacokinetic Parameters of Equol in Humans
| Parameter | Equol (Oral) |
| Dose | 10-320 mg |
| Tmax (Time to Maximum Concentration) | 1.5 - 3 hours |
| Cmax (Maximum Concentration) | Dose-proportional increase |
| Major Form in Plasma | >99% conjugated |
| Urinary Excretion | High, can be close to 100% |
| Half-life (t1/2) | 7 - 8 hours |
Experimental Protocols
Study of this compound in Rats
-
Subjects: Male Sprague-Dawley rats.
-
Administration: A single oral dose of 8-OHD (20 mg/kg body weight).
-
Sample Collection: Blood, liver, kidney, and urine were collected at specified intervals up to 18 hours after dosing.
-
Analytical Method: Free 8-OHD in tissues was determined by High-Performance Liquid Chromatography (HPLC) with electrochemical detection. Conjugates were measured after treatment with β-glucuronidase and sulfatase.
Study of Equol in Ovariectomized Rats
-
Subjects: Ovariectomized Sprague–Dawley rats.
-
Administration: A single oral gavage of either dietary racemic equol (2 mg/mL) or daidzein (10 mg/mL).
-
Sample Collection: Plasma samples were collected over a 24-hour period.
-
Analytical Method: Conjugated and free forms of equol in plasma were analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Pharmacokinetic parameters were determined using noncompartmental methods.
Study of S-Equol in Humans
-
Subjects: Healthy adult volunteers.
-
Administration: Randomized, double-blind, placebo-controlled trials with a single-rising dose (10-320 mg) and a 14-day multi-rising dose (10-160 mg, twice daily).
-
Sample Collection: Plasma and urine samples were collected.
-
Analytical Method: Plasma and urine levels of unconjugated and total S-equol were measured.
Signaling Pathways and Biological Activities
Both this compound and Equol modulate several key signaling pathways, contributing to their diverse biological effects.
This compound
8-OHD has been shown to exert anti-proliferative and pro-apoptotic effects in cancer cells by modulating multiple signaling pathways.
Caption: Signaling pathways modulated by this compound.
Bioinformatics and Western blot analyses have revealed that 8-OHD downregulates the JAK/STAT and PI3K/AKT pathways. It also activates the MAPK and NF-κB signaling pathways, which can lead to apoptosis and cell cycle arrest in cancer cells.
Equol
Equol's biological activities are mediated through its interaction with various signaling pathways, including those involved in inflammation, cell proliferation, and endothelial function.
Caption: Key signaling pathways influenced by Equol.
Equol has been shown to activate the PI3K/Akt signaling pathway, leading to the nuclear translocation of Nrf2 and subsequent antioxidant gene expression. It also activates the MAPK/ERK pathway, which can stimulate endothelial nitric oxide synthase (eNOS). Furthermore, Equol exhibits anti-inflammatory properties by inhibiting pathways involving TNF-α and IL-6. In cancer cells, equol can induce the intrinsic apoptotic pathway.
Experimental Workflow
The following diagram illustrates a general workflow for a pharmacokinetic study of an isoflavone metabolite, applicable to both this compound and Equol.
Caption: Generalized workflow for a pharmacokinetic study.
Conclusion
The available data suggest that both this compound and Equol are readily absorbed, with Equol demonstrating high bioavailability, particularly in females. Equol's pharmacokinetics are well-characterized in both preclinical models and humans, showing rapid absorption and a half-life that supports twice-daily dosing to maintain steady-state concentrations. The pharmacokinetic profile of this compound is less defined, with current data primarily from rat studies indicating rapid absorption and significant urinary excretion.
Both compounds modulate critical signaling pathways related to cell growth, apoptosis, and inflammation, highlighting their therapeutic potential. However, the differences in their pharmacokinetic profiles, particularly the higher bioavailability of Equol, may have significant implications for their in vivo efficacy. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of these two important daidzein metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. Absorption and excretion of the this compound in rats after oral administration and its antioxidant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Equol, a Soy Isoflavone Metabolite, Changes with the Form of Equol (Dietary versus Intestinal Production) in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of equol, a soy isoflavone metabolite, changes with the form of equol (dietary versus intestinal production) in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of 8-Hydroxydaidzein
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 8-Hydroxydaidzein, a key metabolite of the soy isoflavone daidzein. The selection of an appropriate analytical method is critical for accurate bioanalysis in research and clinical settings. This document outlines the performance characteristics of both methods, provides detailed experimental protocols, and visualizes key biological and experimental workflows.
Introduction to this compound
This compound (8-OHD) is a hydroxylated derivative of daidzein, an isoflavone found in soy products.[1][2][3] It is formed through metabolism by gut microbiota and has garnered significant interest for its potential therapeutic properties, including anti-proliferative, anti-inflammatory, and antioxidant effects.[1][2] Accurate quantification of 8-OHD in biological matrices is essential for pharmacokinetic studies, understanding its mechanism of action, and developing it as a potential therapeutic agent.
Comparative Analysis of Analytical Methods
Both HPLC-UV and LC-MS are powerful techniques for the quantification of small molecules like this compound. The choice between them often depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput. While direct cross-validation studies for this compound are not extensively published, a comparison can be drawn from the analysis of structurally similar isoflavones.
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of isoflavones, providing an extrapolated comparison for this compound analysis.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Linearity (r²) | >0.99 | >0.995 |
| Accuracy (% Recovery) | 95-102% | 90.9-125.4% |
| Precision (%RSD) | <5% | <15% |
| Limit of Detection (LOD) | ~1 pmol | 0.25-1 ng/mL |
| Limit of Quantification (LOQ) | ~5 pmol | 2-22.5 ppb |
| Selectivity | Moderate | High |
| Throughput | Moderate | High |
| Cost | Lower | Higher |
Experimental Protocols
Detailed methodologies for HPLC and LC-MS analysis of isoflavones are presented below. These protocols are based on established methods and can be adapted for the specific analysis of this compound.
HPLC-UV Method for Isoflavone Analysis
This protocol is a generalized procedure for the analysis of isoflavones in various samples.
1. Sample Preparation:
-
Extraction: Samples are typically extracted with a polar solvent such as methanol, ethanol, or acetonitrile, often in combination with water. For instance, a common method involves mixing the sample with acetonitrile and deionized water, followed by shaking and centrifugation to remove solid debris.
-
Hydrolysis (for total isoflavone content): To measure both free and conjugated forms, samples can be subjected to enzymatic (e.g., β-glucuronidase/sulfatase) or acid hydrolysis to release the aglycones.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (often containing a small percentage of acid like acetic or formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection is commonly set at a wavelength where isoflavones exhibit strong absorbance, such as 254 nm or 260 nm.
LC-MS/MS Method for Isoflavone Analysis
This protocol provides a highly sensitive and selective method for the quantification of isoflavones.
1. Sample Preparation:
-
Extraction: Similar to HPLC, extraction is performed with organic solvents. For biological fluids like urine or plasma, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up the sample and concentrate the analytes.
-
Enzymatic Hydrolysis: For the analysis of total isoflavone concentrations in biological samples, enzymatic hydrolysis with β-glucuronidase and sulfatase is a common step to cleave conjugated metabolites.
2. LC-MS/MS Conditions:
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UPLC) is often preferred for its higher resolution and faster analysis times. A C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both often containing a small amount of formic acid or ammonium acetate to aid ionization, is used.
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for isoflavones, often operated in negative ion mode.
-
Mass Spectrometry: A triple quadrupole (QqQ) mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
Mandatory Visualization
Signaling Pathways of this compound
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The diagram below illustrates the inhibitory effects of this compound on the JAK/STAT and PI3K/AKT pathways, which are often dysregulated in cancer.
Caption: Inhibitory effects of this compound on JAK/STAT and PI3K/AKT signaling pathways.
Additionally, this compound has been reported to suppress inflammatory responses by inhibiting the activation of TAK1 in the AP-1 signaling pathway.
Caption: this compound inhibits the TAK1-mediated AP-1 inflammatory signaling pathway.
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as HPLC-UV and LC-MS.
Caption: A generalized workflow for the cross-validation of analytical methods.
References
- 1. This compound Downregulates JAK/STAT, MMP, Oxidative Phosphorylation, and PI3K/AKT Pathways in K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Downregulates JAK/STAT, MMP, Oxidative Phosphorylation, and PI3K/AKT Pathways in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antioxidant and Anti-Inflammatory Activities of this compound (8-HD) in Activated Macrophage-Like RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of 8-Hydroxydaidzein and Daidzein
An objective guide for researchers and drug development professionals on the differential anti-inflammatory effects of daidzein and its metabolite, 8-Hydroxydaidzein, supported by experimental data.
The isoflavones daidzein, primarily found in soy products, and its hydroxylated metabolite, this compound (8-OHD), have garnered significant interest for their potential health benefits, including their anti-inflammatory activities. While both compounds exhibit the capacity to mitigate inflammatory responses, emerging evidence suggests that 8-OHD, a metabolite often found in fermented soy foods, may possess superior anti-inflammatory and antioxidant properties. This guide provides a detailed comparison of their effects, supported by experimental data and mechanistic insights, to inform future research and drug development endeavors.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the key quantitative data from various studies, highlighting the comparative efficacy of this compound and daidzein in modulating inflammatory markers.
| Parameter | This compound | Daidzein | Cell Model | Comments |
| COX-2 Enzyme Inhibition (IC50) | 8.9 ± 1.2 μM[1] | Not specified | In vitro enzyme assay | 8-OHD exhibits mixed-type inhibition of COX-2.[1] |
| Nitric Oxide (NO) Production | Significant inhibition[1][2] | Significant inhibition[3] | BV2 microglia, RAW264.7 macrophages | Both compounds effectively suppress NO production induced by various stimuli. |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Markedly inhibits gene expression and production | Inhibits production | BV2 microglia, RAW264.7 macrophages, Caco-2 cells | Both compounds demonstrate potent inhibition of key pro-inflammatory cytokines. |
| iNOS and COX-2 Gene Expression | Diminishes expression | Reduces expression | RAW264.7 macrophages | The reduction in gene expression contributes to the decreased production of NO and prostaglandins. |
| Reactive Oxygen Species (ROS) | Markedly quenches ROS | Possesses antioxidant properties | BV2 microglia | 8-OHD shows strong ROS scavenging activity. |
Mechanisms of Action: A Comparative Overview
Both this compound and daidzein exert their anti-inflammatory effects by modulating key signaling pathways. However, there are nuances in their mechanisms of action.
This compound demonstrates a multi-pronged approach to inflammation control. It not only suppresses pro-inflammatory pathways but also activates protective antioxidant responses.
-
Inhibition of NF-κB and AP-1: 8-OHD has been shown to diminish the expression of inflammatory genes like iNOS, COX-2, and TNF-α by regulating the transcriptional activities of NF-κB and activator protein 1 (AP-1). It achieves this by inhibiting the activation of upstream kinases such as TAK1, which leads to a sequential decrease in the phosphorylation of downstream molecules.
-
Attenuation of Akt/NF-κB Signaling: In microglial cells, 8-OHD suppresses the LPS-stimulated phosphorylation of Akt and the p65 subunit of NF-κB.
-
Activation of the Nrf2 Pathway: A distinctive feature of 8-OHD is its ability to activate the Nrf2 antioxidant pathway. This leads to the upregulation of phase II antioxidant enzymes, including heme oxygenase-1 (HO-1), which contributes to its anti-inflammatory and neuroprotective effects.
Daidzein primarily targets pro-inflammatory signaling cascades.
-
Inhibition of NF-κB Pathway: Daidzein effectively inhibits the phosphorylation of IKKα/β, IκBα, and p65, and prevents the nuclear translocation of p65 in LPS-stimulated macrophages.
-
Modulation of MAPK Pathways: Daidzein partially suppresses MAPK signaling by reducing the phosphorylation of p38 and ERK. Some studies suggest it has a milder effect on JNK phosphorylation.
The following diagrams illustrate the signaling pathways modulated by these compounds.
Caption: this compound's anti-inflammatory mechanism.
Caption: Daidzein's anti-inflammatory mechanism.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and daidzein.
1. Cell Culture and Treatment
-
Cell Lines: Murine macrophage-like RAW264.7 cells or BV2 microglial cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are pre-treated with various concentrations of this compound or daidzein for a specified time (e.g., 30 minutes to 2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 6 to 24 hours).
2. Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Procedure:
-
Collect the cell culture medium after treatment.
-
Mix an equal volume of the supernatant with the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Principle: Sandwich ELISA is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
After incubation and washing, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
-
4. Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., p-p65, p-ERK, iNOS, COX-2).
-
Procedure:
-
Lyse the treated cells to extract total proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
The workflow for these experimental procedures is depicted below.
Caption: General workflow for in vitro anti-inflammatory assays.
Conclusion
Both this compound and daidzein are effective inhibitors of inflammatory responses. However, the available data suggests that this compound may have a broader and potentially more potent anti-inflammatory profile. This is attributed to its dual action of suppressing key inflammatory pathways like NF-κB and Akt, while simultaneously activating the protective Nrf2 antioxidant response. The direct inhibition of COX-2 enzyme activity by 8-OHD further enhances its therapeutic potential. Daidzein's effects are robust, particularly in its inhibition of the NF-κB and MAPK pathways. For researchers in drug discovery, this compound represents a particularly promising lead compound due to its multifaceted mechanism of action. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic windows in various inflammatory disease models.
References
- 1. Anti-inflammatory Activity of this compound in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages [pubmed.ncbi.nlm.nih.gov]
8-Hydroxydaidzein: Evaluating its Potential as a Selective Estrogen Receptor Modulator
For Immediate Release
Introduction
8-Hydroxydaidzein, an isoflavone derived from the fermentation of soy, is emerging as a compound of interest in biomedical research. Structurally related to the well-known phytoestrogen daidzein, this compound is being investigated for a variety of biological activities. A key area of scientific inquiry is its potential to act as a Selective Estrogen Receptor Modulator (SERM). SERMs are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-selective agonist or antagonist activity. This unique mode of action allows them to be developed for therapeutic applications where modulation of estrogenic activity is desired, such as in hormone-dependent cancers and osteoporosis.
Currently, direct experimental validation of this compound as a SERM, including its binding affinity for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) and its functional transcriptional activity, is not extensively available in published scientific literature. However, by examining the well-characterized SERM properties of its parent compound, daidzein, and another prominent soy isoflavone, genistein, we can infer the potential mechanisms and experimental pathways required to validate this compound's own SERM capabilities. Phytoestrogens like genistein and daidzein are known to preferentially bind to ERβ over ERα, a characteristic that is central to their SERM-like effects.[1][2]
This guide provides a comparative overview of the SERM activities of daidzein and genistein as a framework for the potential validation of this compound. It includes a summary of their binding affinities, and transcriptional activities, alongside detailed experimental protocols that are fundamental for such validation studies.
Comparative Analysis of Related Isoflavones
To understand the potential SERM profile of this compound, it is instructive to compare the known estrogen receptor binding affinities and transcriptional activities of daidzein and genistein.
Table 1: Estrogen Receptor Binding Affinity of Daidzein and Genistein
| Compound | ERα Relative Binding Affinity (RBA %) | ERβ Relative Binding Affinity (RBA %) | ERβ/ERα Selectivity Ratio | Reference |
| 17β-Estradiol | 100 | 100 | 1 | [3] |
| Daidzein | 0.05 | 0.85 | 17 | [3] |
| Genistein | 0.21 | 6.8 | 32.4 | [3] |
Relative Binding Affinity (RBA) is expressed as a percentage relative to 17β-estradiol.
Table 2: Transcriptional Activation of Estrogen Receptors by Daidzein and Genistein
| Compound | ERα Agonist Activity (EC50, nM) | ERβ Agonist Activity (EC50, nM) | Reference |
| 17β-Estradiol | ~1 | ~1 | |
| Daidzein | >1000 | ~350 | |
| Genistein | ~100 | ~30 |
EC50 (half-maximal effective concentration) values represent the concentration of the compound required to elicit 50% of the maximal transcriptional activation.
Experimental Protocols for SERM Validation
The validation of a compound as a SERM requires a series of well-defined experiments to characterize its interaction with estrogen receptors and its subsequent effect on gene transcription.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to ERα and ERβ.
Protocol:
-
Receptor Preparation: Full-length human recombinant ERα and ERβ proteins are used.
-
Incubation: A fixed concentration of [³H]-17β-estradiol (e.g., 2 nM) is incubated with either ERα or ERβ in the presence of increasing concentrations of the test compound (e.g., this compound) or a known competitor (e.g., unlabeled 17β-estradiol). Incubations are typically carried out for 18–24 hours at 4°C.
-
Separation of Bound and Free Ligand: Hydroxyapatite is added to the incubation mixture to absorb the receptor-ligand complexes. The mixture is then washed to remove the unbound radiolabeled ligand.
-
Quantification: The amount of radioactivity bound to the receptor is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the [³H]-17β-estradiol binding (IC50) is calculated. The Relative Binding Affinity (RBA) is then determined using the formula: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of ERα or ERβ.
Protocol:
-
Cell Culture and Transfection: A suitable cell line that does not endogenously express ERs (e.g., HeLa or HEK293) is used. Cells are co-transfected with two plasmids: one expressing either human ERα or ERβ, and another containing a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).
-
Compound Treatment: Transfected cells are treated with varying concentrations of the test compound. A known agonist (e.g., 17β-estradiol) and antagonist (e.g., ICI 182,780) are used as positive and negative controls, respectively.
-
Cell Lysis and Luciferase Assay: After a suitable incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The concentration of the test compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the agonist response (IC50 for antagonists) is calculated.
Signaling Pathways in Estrogen Receptor Modulation
The selective action of SERMs is a result of their ability to induce different conformational changes in the estrogen receptor upon binding. This, in turn, leads to the recruitment of different co-regulator proteins (co-activators or co-repressors) to the receptor-DNA complex, ultimately resulting in tissue-specific gene expression or repression. While the specific signaling pathways modulated by this compound via estrogen receptors are yet to be fully elucidated, studies on its anti-cancer properties have shown effects on pathways such as the JAK/STAT signaling cascade. The interaction of phytoestrogens with ERs can also influence other signaling pathways, such as the PI3K/AKT pathway.
Below are diagrams illustrating the generalized workflow for SERM validation and a simplified model of estrogen receptor signaling.
References
- 1. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daidzein and Genistein: Natural Phytoestrogens with Potential Applications in Hormone Replacement Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
side-by-side comparison of 8-Hydroxydaidzein and kojic acid as tyrosinase inhibitors.
In the quest for potent and effective agents to manage hyperpigmentation and related skin disorders, the inhibition of tyrosinase, the key enzyme in melanin synthesis, remains a primary strategy. Among the numerous compounds investigated, 8-Hydroxydaidzein (8-OHD), a soy isoflavone metabolite, and kojic acid, a fungal metabolite, have emerged as prominent contenders. This guide provides a side-by-side comparison of their performance as tyrosinase inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.
Quantitative Comparison of Inhibitory Activity
The efficacy of an inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor. The table below summarizes the reported IC50 values for this compound and kojic acid against tyrosinase from different sources.
| Compound | Source of Tyrosinase | IC50 Value (µM) | Reference |
| This compound | Mushroom | Not explicitly stated as a direct IC50 due to suicide inhibition mechanism, but demonstrated to be a potent inactivator.[1][2] | [1][2] |
| B16 Mouse Melanoma Cells (Cellular Tyrosinase Activity) | 6.17 | [1] | |
| B16 Mouse Melanoma Cells (Melanogenesis Inhibition) | 10.54 | ||
| Kojic Acid | Mushroom | 12.1 - 37.86 | |
| B16F10 Mouse Melanoma Cells (Cellular Tyrosinase Activity) | >100 (at 100 µM, inhibition was ~30.1%) | ||
| B16 Mouse Melanoma Cells (Melanogenesis Inhibition) | >100 (at 100 µM, inhibition was ~28.7%) |
Key Observation: this compound demonstrates significantly more potent inhibition of cellular tyrosinase activity and melanogenesis in B16 melanoma cells compared to kojic acid, with IC50 values in the low micromolar range. Kojic acid, while an effective inhibitor of mushroom tyrosinase, shows considerably weaker activity in a cellular context.
Mechanism of Inhibition: A Tale of Two Strategies
The mode of action is a critical differentiator between these two inhibitors.
-
This compound: The Suicide Substrate this compound acts as a suicide substrate, meaning it is processed by tyrosinase, and during this catalytic process, it irreversibly inactivates the enzyme. This mechanism-based inactivation is highly specific and potent. The hydroxyl groups at the C7 and C8 positions of the isoflavone structure are believed to be crucial for this irreversible inhibitory mechanism.
-
Kojic Acid: The Reversible Competitor Kojic acid functions as a reversible inhibitor. Its inhibitory effect on the monophenolase activity of mushroom tyrosinase is competitive, suggesting it binds to the active site of the enzyme and competes with the substrate (L-tyrosine). For the diphenolase activity, it exhibits a mixed-type inhibition. The ability of kojic acid to chelate the copper ions within the active site of tyrosinase is a key aspect of its inhibitory action.
Experimental Protocols
The following is a generalized experimental protocol for determining tyrosinase inhibitory activity, based on commonly cited methodologies.
Mushroom Tyrosinase Inhibition Assay (In Vitro)
1. Reagents and Materials:
- Mushroom tyrosinase (e.g., from Agaricus bisporus)
- L-DOPA (3,4-dihydroxyphenylalanine) as the substrate
- Phosphate buffer (e.g., 50 mM, pH 6.8)
- Test compounds (this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader
2. Assay Procedure:
- Prepare a series of dilutions of the test compounds in phosphate buffer.
- In a 96-well plate, add a specific volume of the tyrosinase enzyme solution to each well, except for the blank.
- Add an equal volume of the test compound solution (or solvent for the control) to the respective wells.
- Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
- Initiate the reaction by adding the L-DOPA substrate solution to all wells.
- Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero and then kinetically for a set duration (e.g., 10-30 minutes) using a microplate reader. The formation of dopachrome, an orange/red colored product, is monitored.
- The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
3. Data Analysis:
- Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the inhibitor.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Tyrosinase and Melanogenesis Inhibition Assay (In Cellulo)
1. Cell Culture:
- B16F10 mouse melanoma cells are commonly used.
- Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.
2. Assay Procedure:
- Seed the B16F10 cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds (this compound, Kojic Acid) for a specified period (e.g., 48-72 hours). It is common to include a melanogenesis stimulator like α-MSH.
- After the incubation period, assess cell viability using an appropriate method (e.g., MTT assay) to ensure the observed effects are not due to cytotoxicity.
- For Cellular Tyrosinase Activity: Lyse the cells and measure the tyrosinase activity in the cell lysate using the L-DOPA oxidation assay as described for the in vitro assay.
- For Melanin Content: Lyse the cells (e.g., with NaOH) and measure the absorbance of the lysate at a specific wavelength (e.g., 405 nm) to quantify the melanin content. A standard curve using synthetic melanin can be used for quantification.
3. Data Analysis:
- Normalize the tyrosinase activity and melanin content to the total protein concentration of the cell lysate.
- Calculate the percentage of inhibition of cellular tyrosinase activity and melanogenesis relative to the untreated control.
- Determine the IC50 values as described for the in vitro assay.
Visualizing the Pathways and Processes
To better understand the context of tyrosinase inhibition and the experimental workflow, the following diagrams are provided.
Caption: Simplified melanogenesis signaling pathway highlighting tyrosinase.
Caption: Experimental workflow for in vitro tyrosinase inhibition assay.
Conclusion
Both this compound and kojic acid are effective inhibitors of tyrosinase, but they operate through distinct mechanisms and exhibit different potency profiles, particularly in cellular models.
-
This compound stands out for its potent, irreversible inhibition of tyrosinase via a suicide substrate mechanism. Its superior activity in cellular assays makes it a highly promising candidate for dermatological applications aimed at reducing hyperpigmentation.
-
Kojic acid remains a widely recognized and used tyrosinase inhibitor that acts reversibly. While effective against isolated mushroom tyrosinase, its lower potency in cellular systems suggests that higher concentrations may be required to achieve significant effects in vivo, which could be a consideration for formulation and potential side effects.
For researchers and drug development professionals, the choice between these inhibitors will depend on the specific application, desired potency, and the importance of an irreversible versus a reversible mode of action. The compelling in cellulo data for this compound warrants further investigation into its clinical efficacy and safety profile as a next-generation skin-lightening agent.
References
Comparative Analysis of Differential Gene Expression in Response to 8-Hydroxydaidzein and Genistein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the differential gene expression profiles induced by two soy-derived isoflavones, 8-Hydroxydaidzein (8-OHD) and genistein. While direct comparative studies are limited, this document synthesizes available data from independent research to highlight their distinct and overlapping effects on gene regulation and associated signaling pathways. The information presented is intended to support further research and drug development efforts in oncology and other therapeutic areas.
I. Introduction
Genistein and this compound (8-OHD) are isoflavones found in soy products, with genistein being the more extensively studied of the two.[1] 8-OHD is a hydroxylated derivative of daidzein, another soy isoflavone, and is found in fermented soybean products.[2][3][4] Both compounds are recognized for their potential health benefits, including anti-cancer properties, which are largely attributed to their ability to modulate gene expression and signaling pathways.[1] This guide consolidates experimental data to facilitate a comparative understanding of their molecular mechanisms.
II. Experimental Methodologies
The following sections detail the experimental protocols used in representative studies to analyze differential gene expression in response to 8-OHD and genistein.
A. Gene Expression Analysis of this compound in K562 Cells
-
Cell Culture and Treatment: Human chronic myeloid leukemia (CML) K562 cells were treated with 100 μM 8-OHD for 48 hours.
-
RNA Extraction and Microarray Analysis: Total RNA was extracted from the treated cells. A microarray-based transcriptome analysis was performed to identify differentially expressed genes (DEGs). DEGs were selected based on a fold change value greater than 2 or less than -2 and a p-value less than 0.05.
-
Bioinformatic Analysis: Gene Ontology (GO), Kyoto Encyclopedia of Genes and Genomes (KEGG), and BioCarta pathway analyses were conducted to understand the biological implications of the DEGs. A protein-protein interaction (PPI) network was also established to identify hub genes.
B. Gene Expression Analysis of Genistein in Prostate Cancer Cells
-
Cell Culture and Treatment: Human prostate cancer cell lines, such as PC-3 and LNCaP, were treated with varying concentrations of genistein. For instance, PC-3 cells were treated with 10µM (physiological) and 50µM (therapeutic) doses. LNCaP cells were also studied to observe dose-dependent effects.
-
RNA Extraction and Microarray: Total RNA was extracted using kits like the Qiagen RNeasy mini kit. Fluorescently labeled cDNA was generated using systems like the SuperScript™ Indirect cDNA Labeling System for microarray screening.
-
Hybridization and Data Acquisition: Hybridization was carried out overnight, followed by post-hybridization washes. Data was acquired using a scanner like the Axon 4000a.
-
Data Analysis: Image and data analysis were performed using software such as GenePix Pro, ImaGene, MATLAB (MatArray and maanova), GeneSight, and GeneSpring for expression analysis.
III. Differential Gene Expression Profiles
The following tables summarize the key differentially expressed genes and affected pathways for 8-OHD and genistein based on available studies.
Table 1: Summary of Differential Gene Expression in Response to this compound (K562 Cells)
| Biological Process | Upregulated Genes | Downregulated Genes | Reference |
| Cell Cycle Arrest | p21Cip1 | Cyclin D2 (CCND2), Cyclin-dependent kinase 6 (CDK6) | |
| Apoptosis | Caspase-7 (activation) | - | |
| Differentiation | Early Growth Response 1 (EGR1), CD61, CD42b | - | |
| Oncoprotein Degradation | - | BCR-ABL |
A microarray analysis revealed a total of 3174 differentially expressed genes following treatment with 100 μM 8-OHD for 48 hours.
Table 2: Summary of Differential Gene Expression in Response to Genistein (Prostate and Breast Cancer Cells)
| Biological Process | Modulated Genes/Pathways | Cell Line | Reference |
| Apoptosis | Caspase 5, BAX/Bcl-2 ratio (increased), Survivin (BIRC-5) (decreased) | PC-3, MCF-7 | |
| Cell Cycle | p21WAF1 (overexpression) | MCF-7 | |
| Estrogen Pathway | Estrogen-responsive genes | MCF-7 | |
| p53 Pathway | TP53-related genes | MCF-7 | |
| Androgen Signaling | Prostate Androgen-Regulated Transcript-1 (PART-1) (downregulated) | LNCaP | |
| Signal Transduction | Protein tyrosine phosphatases, Ras homolog gene family | PC-3 | |
| PI3K/Akt Pathway | Akt activity (inhibited) | MCF-7 | |
| TGF-beta Signaling | Down-regulated | Breast Cancer Cells | |
| Wnt Signaling | Down-regulated | Breast Cancer Cells |
Genistein has been shown to alter the expression of genes across a broad spectrum of pathways. In men with prostate cancer, 10 genes were identified as significantly differentially expressed after genistein treatment.
IV. Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by 8-OHD and genistein.
Caption: Signaling pathways activated by this compound in K562 cells.
Caption: Key signaling pathways modulated by genistein in cancer cells.
V. Comparative Summary and Conclusion
While a direct, quantitative comparison of the gene expression profiles induced by 8-OHD and genistein is not currently available from a single study, the existing data provides valuable insights into their distinct and shared mechanisms of action.
-
This compound: In CML cells, 8-OHD demonstrates potent activity by inducing ROS overproduction, which in turn activates MAPK and NF-κB signaling pathways leading to apoptosis, autophagy, and differentiation. A key effect is the degradation of the BCR-ABL oncoprotein, a hallmark of CML.
-
Genistein: Genistein's effects are broader and have been studied in a wider range of cancers. Its mechanisms include modulation of estrogen and androgen signaling, inhibition of critical survival pathways like PI3K/Akt, and induction of apoptosis and cell cycle arrest. Genistein's impact on gene expression is dose-dependent, with different effects observed at physiological versus pharmacological concentrations.
Future Directions:
To fully elucidate the comparative effects of 8-OHD and genistein, future research should focus on head-to-head studies using the same cell lines and experimental conditions. Such studies would enable a more precise quantitative comparison of their respective impacts on the transcriptome and provide a clearer understanding of their potential therapeutic applications. This would be particularly valuable for identifying the most promising compound for specific cancer types and for designing novel combination therapies.
References
- 1. A Meta-analysis of Transcriptome Data to Investigate the Effect of Soy Isoflavones on Breast Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
Evaluating the Synergistic Effects of 8-Hydroxydaidzein with Chemotherapy Drugs: A Comparative Guide
For researchers and drug development professionals, identifying compounds that can enhance the efficacy of existing chemotherapy agents is a critical area of study. 8-Hydroxydaidzein (8-OHD), a hydroxylated derivative of the isoflavone daidzein found in fermented soybean products, has emerged as a promising candidate for combination cancer therapy. This guide provides a comprehensive comparison of the synergistic effects of 8-OHD with various chemotherapy drugs, supported by experimental data and detailed methodologies.
Synergistic Potential of this compound with Chemotherapy Drugs
Recent in vitro studies have demonstrated the ability of this compound to act synergistically with certain chemotherapy drugs, enhancing their cytotoxic effects against cancer cells. This section summarizes the key findings from these studies.
Combination with Antimetabolites: Cytarabine
In a study on acute myeloid leukemia (AML), 8-OHD exhibited a synergistic pharmacological interaction with cytarabine (Ara-C), a standard antimetabolite chemotherapy agent. The combination of 8-OHD and cytarabine in U-937 AML cells resulted in a significantly greater reduction in cell viability compared to treatment with either agent alone[1][2].
Combination with Anthracyclines: Epirubicin
Research on human colon adenocarcinoma Caco-2 cells has shown that 8-OHD enhances the cytotoxicity of epirubicin, an anthracycline antibiotic similar to doxorubicin, through a synergistic effect[3][4][5]. This study revealed that the combination treatment led to a significant increase in apoptosis and intracellular accumulation of epirubicin. The underlying mechanism involves the downregulation of multidrug resistance proteins (MDR1, MRP1, and MRP2) and the activation of both the death receptor and mitochondrial pathways of apoptosis.
Comparative Analysis of this compound and Daidzein in Combination Therapy
While direct evidence for the synergistic effects of 8-OHD with platinum-based drugs and taxanes is still emerging, studies on its parent compound, daidzein, offer valuable insights.
Daidzein with Platinum-Based Drugs: Cisplatin
A nanosuspension formulation of daidzein demonstrated synergistic cytotoxicity with cisplatin in A549 non-small cell lung cancer cells. This synergistic effect was associated with the suppression of MMP-9 gene expression. However, other studies have focused on daidzein's protective effects against cisplatin-induced toxicities, such as hematotoxicity, hepatotoxicity, and nephrotoxicity, by attenuating oxidative stress and inflammation.
Daidzein with Taxanes: Paclitaxel
A review on the synergistic effects of flavonoids and paclitaxel highlighted a study where daidzein increased the sensitivity of paclitaxel-resistant human cervical cancer cells. This suggests a potential for daidzein and its derivatives to overcome drug resistance in paclitaxel-based therapies.
A Note of Caution: Daidzein with Doxorubicin
It is important to note that not all combinations are beneficial. A study on the interaction between daidzein and doxorubicin in MCF-7 breast cancer cells revealed an antagonistic relationship, where daidzein did not enhance the antitumor activity of doxorubicin. This underscores the importance of empirical testing for each specific combination of isoflavone and chemotherapy drug.
Quantitative Data Summary
The following tables summarize the quantitative data from the cited studies, providing a clear comparison of the synergistic effects.
| Combination | Cell Line | Key Findings | Quantitative Data (Example) | Reference |
| This compound + Cytarabine | U-937 (AML) | Synergistic reduction in cell viability. | Co-treatment with 0.5 µM Ara-C and 12.5 or 25 µM 8-OHD resulted in a significantly higher reduction in cell viability compared to single-agent treatment (p < 0.01). | |
| This compound + Epirubicin | Caco-2 (Colon) | Synergistic enhancement of cytotoxicity and apoptosis. | Combination Index (CI) values indicated synergism. Significant increase in sub-G1 phase of the cell cycle. | |
| Daidzein (Nanosuspension) + Cisplatin | A549 (Lung) | Synergistic cytotoxicity. | IC50 of daidzein nanosuspension was 25.23 µM, significantly lower than pure daidzein (835 µM). Combination with cisplatin showed synergistic effects. | |
| Daidzein + Doxorubicin | MCF-7 (Breast) | Antagonistic interaction. | Combination Index (CI) > 1, indicating antagonism. |
Experimental Protocols
This section provides a detailed overview of the methodologies used in the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the chemotherapy drug, or their combination for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Protocol:
-
Treat cells with the compounds of interest as described for the cell viability assay.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Combination Index (CI) Calculation
-
Principle: The Combination Index (CI) method, based on the Chou-Talalay method, is used to quantify the nature of the interaction between two drugs.
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol:
-
Determine the dose-response curves for each drug individually and in combination at a constant ratio.
-
Calculate the doses of each drug required to produce a certain effect level (e.g., 50% inhibition, IC50) when used alone and in combination.
-
Use the following formula to calculate the CI: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce effect x, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also produce effect x.
-
Specialized software like CompuSyn can be used for these calculations.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in the synergistic effects of this compound and the general workflow for evaluating drug synergy.
Caption: Workflow for evaluating the synergistic effects of drug combinations.
Caption: Apoptotic signaling induced by 8-OHD and Epirubicin combination.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Induces Apoptosis and Inhibits AML-Associated Gene Expression in U-937 Cells: Potential Phytochemical for AML Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potential daidzein derivative enhances cytotoxicity of epirubicin on human colon adenocarcinoma Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Potential Daidzein Derivative Enhances Cytotoxicity of Epirubicin on Human Colon Adenocarcinoma Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
Safety Operating Guide
Proper Disposal of 8-Hydroxydaidzein: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. 8-Hydroxydaidzein, a bioactive isoflavone utilized in various research applications, requires careful handling and disposal due to its inherent hazardous properties. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with general laboratory safety protocols and regulatory guidelines.
Hazard Profile of this compound
This compound is classified as acutely toxic if swallowed.[1] Adherence to safety protocols is crucial when handling this compound. The following table summarizes its key hazard information.
| Hazard Classification | GHS Code | Signal Word | Precautionary Statement (Disposal) |
| Acute toxicity, oral | H301 | Danger | P501: Dispose of contents/container to an approved waste disposal plant. |
Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and empty containers. All chemical waste must be managed through an official hazardous waste collection program.[2] Never dispose of this compound down the sink, in regular trash, or by evaporation.[2]
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate solid this compound waste from liquid waste.
-
Keep this compound waste separate from other incompatible chemical waste streams, such as strong oxidizing agents or strong acids.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
3. Preparing the Hazardous Waste Container:
-
Select a container that is compatible with solid chemical waste and can be securely sealed. The original container is often a suitable choice if it's in good condition.
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."
-
Ensure the container remains closed except when adding waste.
4. Disposal of Solid this compound and Contaminated Materials:
-
Carefully transfer any unused or waste this compound solid into the designated hazardous waste container.
-
Any materials contaminated with this compound, such as weighing paper, gloves, or spill cleanup materials, should also be placed in this container.
-
Avoid creating dust during the transfer process.
5. Disposal of Empty Containers:
-
A container that held this compound is still considered hazardous.
-
Since this compound is classified with acute toxicity, the empty container must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol) before it can be disposed of as regular trash.
-
The rinsate from this process is considered hazardous waste and must be collected in a separate, properly labeled hazardous waste container for liquids.
-
After triple-rinsing, deface or remove all chemical labels from the container and remove the cap before disposing of it in the regular trash.
6. Storage and Collection:
-
Store the sealed hazardous waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory. This area should be at or near the point of waste generation.
-
Do not exceed the maximum allowable quantities of hazardous waste in your SAA (typically 55 gallons, but only one quart for acutely toxic liquid waste).
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal company.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 8-Hydroxydaidzein
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with 8-Hydroxydaidzein. Adherence to these procedures is critical to ensure personnel safety and proper disposal of hazardous materials.
Researchers and drug development professionals handling this compound must be aware of its classification as toxic if swallowed.[1] This guide outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and a detailed disposal plan to mitigate risks associated with this isoflavone.
Essential Safety Information
Proper handling and storage are paramount to ensure the stability and safety of this compound. The compound is a solid with a melting point of 210°C.[1] Studies have shown that this compound is unstable in alkaline solutions, with complete degradation observed within one day in buffers with a pH of 8 or 9.[2] Conversely, it remains stable in acidic solutions (pH 5 and 6) for over 20 days.[2] Therefore, it is recommended to formulate this compound in an acidic solution for applications.[2]
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Statement | H301: Toxic if swallowed | PubChem |
| Physical State | Solid | PubChem |
| Melting Point | 210 °C | PubChem |
| Stability | Unstable in alkaline solutions (pH > 7) | PubMed |
| Occupational Exposure Limit (OEL) | Not Established | N/A |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound powder.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change gloves every 30-60 minutes or immediately if contamination is suspected. When removing, roll them off so they are inside out to prevent spreading contamination. |
| Body | Laboratory Coat | A buttoned, long-sleeved lab coat is mandatory. Consider a disposable lab coat for procedures with a high risk of contamination. |
| Eyes | Safety Goggles | Wear tightly fitting safety goggles with side shields. A face shield should be worn in addition to goggles when there is a significant splash hazard. |
| Respiratory | N95 or Higher Respirator | Use a NIOSH-approved N95 or higher-rated respirator when handling the powder outside of a ventilated enclosure to prevent inhalation of airborne particles. |
| Feet | Closed-toe Shoes | Sturdy, closed-toe shoes are required in the laboratory at all times. |
Operational Plan for Safe Handling
A systematic approach to handling this compound powder is crucial to minimize the risk of exposure through inhalation, ingestion, or skin contact.
Step 1: Preparation and Designated Area
-
Designated Work Area: All work with solid this compound must be conducted in a designated area within a certified chemical fume hood or a ventilated balance enclosure.
-
Surface Protection: Cover the work surface with disposable bench paper to easily contain and clean up any spills.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags are within the designated area. Use disposable items where possible to reduce cleaning and potential for cross-contamination.
Step 2: Weighing the Compound
-
Tare Method: To minimize the generation of airborne powder, use the tare method for weighing.
-
Place a sealed container on the balance and tare it.
-
Move the container to the fume hood.
-
Add the this compound powder to the container inside the hood.
-
Seal the container and move it back to the balance for the final weight.
-
-
Static Control: Use anti-static weigh boats or an anti-static gun to prevent the powder from scattering due to static electricity.
Step 3: Post-Handling and Decontamination
-
Clean-up: After handling, decontaminate the work area.
-
Wipe all surfaces with a towel wetted with a solvent in which this compound is soluble (e.g., DMSO, acidic buffer).
-
Do not use a dry brush, as this will generate dust.
-
-
Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste is considered hazardous.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired product, in a designated, clearly labeled, and sealed container.
-
Contaminated disposable materials such as gloves, weigh paper, and bench paper must also be placed in this container.
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Given its instability in alkaline conditions, do not mix with alkaline waste streams.
-
-
Sharps Waste:
-
Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.
-
Storage and Disposal
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Final Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal service. Do not dispose of it down the drain or in regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
